DBCO-PEG8-Maleimide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H58N4O13 |
|---|---|
分子量 |
850.9 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(14-18-47-42(51)11-12-43(47)52)46-17-20-55-22-24-57-26-28-59-30-32-61-34-33-60-31-29-58-27-25-56-23-21-54-19-15-41(50)45-16-13-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48/h1-8,11-12H,13-35H2,(H,45,50)(H,46,49) |
InChIキー |
DYIXRUWSTLEADN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of DBCO-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-Maleimide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its structure is meticulously designed to connect two distinct molecular entities, typically a thiol-containing biomolecule and an azide-modified molecule, with high specificity and efficiency. This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed protocols for its application in creating precisely engineered bioconjugates.
The molecule's power lies in its bioorthogonality; its reactive ends engage in highly selective reactions that proceed under mild, aqueous conditions without interfering with native biological processes. The Dibenzocyclooctyne (DBCO) group reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that notably circumvents the need for cytotoxic copper catalysts.[1][2][3] The maleimide (B117702) group, on the other hand, forms a stable covalent thioether bond with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[4][5] Bridging these two reactive moieties is an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, which enhances aqueous solubility, reduces steric hindrance, and improves the overall biocompatibility of the final conjugate.
Core Structure of this compound
The this compound linker is composed of three distinct functional components:
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne group. The significant ring strain in its eight-membered ring allows it to react rapidly and specifically with azide (B81097) (-N₃) groups in a [3+2] cycloaddition reaction. This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or copper-free click chemistry. It is highly bioorthogonal, meaning it does not react with other functional groups found in biological systems, making it ideal for in vivo and in vitro applications.
-
Polyethylene Glycol (PEG8) Spacer: This is a hydrophilic chain consisting of eight repeating ethylene (B1197577) glycol units (-CH₂CH₂O-). The PEG spacer imparts several advantageous properties to the linker and the resulting conjugate, including increased aqueous solubility, reduced aggregation, and minimized steric hindrance between the conjugated molecules. The PEG chain can also reduce the immunogenicity of therapeutic proteins and improve their pharmacokinetic profiles.
-
Maleimide: This functional group is an α,β-unsaturated carbonyl compound that is highly reactive toward nucleophilic thiol (sulfhydryl) groups (-SH) via a Michael addition reaction. This reaction is most efficient and specific for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether linkage. At pH values above 7.5, the maleimide group can exhibit off-target reactivity with primary amines, such as the side chain of lysine.
Below is a diagram illustrating the logical assembly of these three components.
Caption: Logical structure of the this compound crosslinker.
Data Presentation: Physicochemical and Kinetic Properties
The quantitative properties of this compound and its reactive moieties are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄₄H₅₈N₄O₁₃ | |
| Molecular Weight | ~851 g/mol | |
| Appearance | White/off-white solid or pale yellow oily liquid | |
| Solubility | DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated, protected from light |
| Reaction Parameter | Value / Condition | Source(s) |
| Maleimide-Thiol Reaction pH | Optimal range: 6.5 - 7.5 | |
| Maleimide Reactivity | At pH 7.0, reaction with thiols is ~1000x faster than with amines. | |
| DBCO-Azide Reaction (SPAAC) | Copper-free, proceeds at room temperature | |
| SPAAC Reaction Rate Constant | ~0.1 M⁻¹s⁻¹ (for typical DBCO-azide reactions) | |
| SPAAC Reaction Time | Typically 2-12 hours at room temperature |
Experimental Protocols
This compound is used in a two-step conjugation process. First, a thiol-containing molecule is labeled with the maleimide end of the linker. Second, the resulting DBCO-labeled molecule is reacted with an azide-containing molecule.
Protocol 1: Thiol-Reactive Labeling of a Protein
This protocol details the procedure for labeling a protein containing free sulfhydryl groups (e.g., from cysteine residues) with this compound.
A. Materials
-
Protein with free sulfhydryl(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris), pH 6.5-7.5. Degas the buffer before use.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification
B. Procedure
-
Protein Preparation:
-
Dissolve the protein to be labeled in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a stock solution of 5-20 mM this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 15% to avoid protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a desalting column or dialysis. The buffer should be azide-free.
-
The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction. Store at 4°C, protected from light.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.
A. Materials
-
Purified DBCO-labeled protein
-
Azide-containing molecule (e.g., small molecule, peptide, oligonucleotide)
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4
B. Procedure
-
Prepare Reactants:
-
Prepare the azide-containing molecule in the Reaction Buffer.
-
Ensure the DBCO-labeled protein is in a compatible, azide-free buffer.
-
-
Click Reaction:
-
Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
-
Final Purification and Analysis:
-
Purify the final conjugate to remove excess, unreacted azide- or DBCO-containing molecules using size-exclusion chromatography (SEC) or another appropriate chromatographic method.
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
-
Visualization of Experimental Workflow
The following diagram outlines the two-step bioconjugation workflow using this compound to link a thiol-containing protein to an azide-modified molecule.
Caption: Two-step workflow for bioconjugation via this compound.
References
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-Maleimide is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and diagnostics. Its modular design, incorporating a dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group, offers a powerful tool for the precise and stable linkage of biomolecules. This guide provides a comprehensive overview of the mechanism of action of each component, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its application in advanced therapeutic and research contexts, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Components and Their Mechanism of Action
The functionality of this compound is derived from its three distinct chemical entities:
-
Dibenzocyclooctyne (DBCO): The DBCO group is the cornerstone of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne (B158145) ring allows it to react selectively and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction is highly specific and proceeds readily in aqueous environments, making it ideal for conjugating molecules to living cells or other biological systems.[3][4]
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker serves multiple crucial functions. Its hydrophilic nature enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[][6] The PEG spacer also increases the hydrodynamic radius of the conjugate, which can improve its pharmacokinetic profile by reducing renal clearance and extending circulation half-life.[6][7] Furthermore, the flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[6]
-
Maleimide: The maleimide group is a thiol-reactive moiety that forms a stable covalent thioether bond with sulfhydryl groups, primarily found on cysteine residues of proteins and peptides.[8][9] This reaction, a Michael addition, is highly efficient and selective within a pH range of 6.5-7.5.[10] Above pH 7.5, the maleimide group can exhibit reactivity towards primary amines, and it is also susceptible to hydrolysis.[10]
Reaction Mechanisms and Kinetics
The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation. First, the maleimide group reacts with a thiol-containing molecule. Subsequently, the DBCO group can be conjugated to an azide-bearing molecule.
Maleimide-Thiol Conjugation
The reaction between the maleimide and a thiol proceeds via a nucleophilic Michael addition. The thiolate anion attacks one of the carbons of the maleimide's double bond, leading to the formation of a stable thioether linkage.[9]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Following the maleimide-thiol conjugation, the DBCO-functionalized molecule can react with an azide-containing molecule. The strained triple bond of the DBCO ring readily undergoes a [3+2] cycloaddition with the azide, forming a stable triazole ring. This reaction is highly efficient and bioorthogonal.[1][2]
Quantitative Data
The efficiency and stability of the linkages formed by this compound are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data for the maleimide-thiol and DBCO-azide reactions.
Table 1: Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Maleimide-Thiol | N-ethylmaleimide and simple alkyl thiols | ~10² - 10³ | pH 7.0 |
| DBCO-Azide (SPAAC) | DBCO and Benzyl (B1604629) Azide | ~0.6 - 1.0 | Aqueous Buffer |
| DBCO-Azide (SPAAC) | DBCO and aromatic azides | Can be up to 30-fold faster than with benzyl azide | Aqueous Buffer |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.[11][12]
Table 2: Conjugate Stability
| Linkage Type | Condition | Half-life (t₁/₂) | Notes |
| Maleimide-Thioether | In presence of glutathione | 35-67% deconjugation after 7 days | Susceptible to retro-Michael reaction, leading to deconjugation.[13][14] |
| Hydrolyzed Maleimide-Thioether | In presence of glutathione | <20% deconjugation after 7 days | Ring-opening of the succinimide (B58015) ring significantly increases stability.[13][14] |
| DBCO-Triazole | Physiological conditions | Highly stable | The triazole linkage is considered essentially irreversible under biological conditions. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for protein labeling using this compound.
Protocol 1: Maleimide Labeling of a Thiol-Containing Protein
This protocol describes the first step of conjugation, where the maleimide group of this compound is reacted with a cysteine residue on a protein.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][15] Note: DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.[15]
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a small excess of a free thiol-containing compound.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or other suitable protein purification methods.[8]
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the second step, where the DBCO-labeled protein is conjugated to an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., drug, biotin, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system
Procedure:
-
Reactant Preparation:
-
Prepare the azide-containing molecule in the reaction buffer.
-
Ensure the DBCO-labeled protein is in a compatible buffer.
-
-
Click Reaction:
-
Purification:
-
Purify the final conjugate using a suitable method to remove any unreacted starting materials.
-
Application in Antibody-Drug Conjugate (ADC) Development
A primary application of this compound is in the construction of ADCs.[] In this context, the linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug.
The resulting ADC can then specifically target cancer cells that express the antigen recognized by the mAb. Upon binding and internalization, the ADC is trafficked to the lysosome, where the payload can be released to exert its cytotoxic effect. The PEG8 linker in this construct plays a vital role in improving the ADC's solubility and pharmacokinetic properties, potentially leading to a wider therapeutic window.[6][17]
Conclusion
This compound is a versatile and powerful heterobifunctional linker that enables the precise and stable conjugation of biomolecules. Its dual reactivity, facilitated by the maleimide and DBCO groups, allows for a controlled, two-step conjugation process. The inclusion of a PEG8 spacer further enhances the properties of the resulting bioconjugate, making it a valuable tool for researchers and drug developers, particularly in the burgeoning field of antibody-drug conjugates. A thorough understanding of its mechanism of action, reaction kinetics, and optimal experimental conditions is paramount to harnessing its full potential in creating next-generation therapeutics and research tools.
References
- 1. medium.com [medium.com]
- 2. interchim.fr [interchim.fr]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
DBCO-PEG8-Maleimide: An In-Depth Technical Guide to a Heterobifunctional Crosslinker
Audience: Researchers, scientists, and drug development professionals.
Introduction: DBCO-PEG8-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.[1][2][3] This molecule features three key components: a Dibenzocyclooctyne (DBCO) group, a central eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal maleimide (B117702) group.[4] This unique architecture allows for a two-step, orthogonal conjugation strategy, enabling the precise and efficient linkage of two different biomolecules.[5]
The DBCO moiety facilitates copper-free click chemistry, a bioorthogonal reaction that proceeds rapidly with azide-containing molecules without the need for a cytotoxic copper catalyst.[6][7] The maleimide group, on the other hand, reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[8][9] The hydrophilic PEG8 spacer enhances the solubility of the entire conjugate in aqueous environments, reduces potential immunogenicity, and provides a flexible linker to minimize steric hindrance between the conjugated molecules.[1][6]
This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols associated with this compound, serving as a technical resource for its effective application in research and development.
Core Chemical and Physical Properties
The properties of this compound make it a versatile tool for bioconjugation. For applications requiring enhanced aqueous solubility, a sulfonated version, Sulfo-DBCO-PEG8-Maleimide, is also available.[10]
| Property | This compound | Sulfo-DBCO-PEG8-Maleimide |
| Molecular Formula | C44H58N4O13[4][8][11] | C47H63N5O17S[10] |
| Molecular Weight | 851.0 g/mol [4][8][11] | 1002.1 g/mol [10] |
| Appearance | White to off-white solid or viscous liquid[6][12] | Data not available |
| Purity | ≥95%[8] | 95%[10] |
| Solubility | DMSO, DMF, DCM, Chloroform[4][12] | Water (slightly), DMSO, DMF[10] |
| Storage Conditions | -20°C, desiccated, and protected from light[4][6][12] | -20°C[10] |
Reaction Mechanisms and Specificity
This compound's utility stems from its two distinct reactive ends, which react via independent chemical pathways, allowing for controlled, sequential conjugations.
Maleimide-Thiol Conjugation
The maleimide group reacts with free sulfhydryl (thiol) groups via a Michael addition mechanism to form a stable thioether bond.[3][13] This reaction is highly selective for thiols, especially within a specific pH range.
-
Selectivity : The reaction is highly chemoselective for thiols at a pH of 6.5-7.5.[6][9] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[3][14] Above pH 7.5, competitive reaction with primary amines can occur.[14]
-
Kinetics : The reaction is generally rapid and proceeds with high yield under mild, physiological conditions.[3]
-
Stability : The resulting thioether bond is generally stable. However, the thiosuccinimide product can be susceptible to retro-Michael reactions, particularly under higher pH conditions, which could lead to payload migration.[3][14]
Caption: Reaction scheme of Maleimide-Thiol conjugation.
DBCO-Azide "Copper-Free" Click Chemistry
The DBCO group reacts with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a bioorthogonal reaction, meaning it can occur in complex biological systems without interfering with native biochemical processes.[5]
-
Mechanism : The reaction is driven by the ring strain of the cyclooctyne (B158145) ring in the DBCO moiety, which allows the cycloaddition to proceed spontaneously without the need for a copper catalyst.[6][12]
-
Kinetics : SPAAC reactions involving DBCO are known for their fast kinetics and high efficiency in aqueous buffers.[2][6]
-
Bioorthogonality : The absence of a copper catalyst makes this reaction ideal for in vivo and in vitro applications involving live cells, as it avoids the cytotoxicity associated with copper.[5]
Caption: Reaction scheme of DBCO-Azide (SPAAC) click chemistry.
Experimental Protocols
The following section provides a generalized two-step protocol for conjugating a thiol-containing protein to an azide-containing molecule using this compound. Optimization is often necessary for specific applications.
Materials and Buffers
-
Thiol-containing protein (e.g., cysteine-containing antibody or peptide)
-
Azide-containing molecule (e.g., drug, dye, or biotin-azide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.[15]
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is recommended as it does not contain thiols and does not need to be removed prior to the maleimide reaction.[16]
-
Quenching Reagent: Cysteine or 2-mercaptoethanol.[17]
-
Solvent: Anhydrous DMSO or DMF for dissolving the crosslinker.[15]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[6][17]
Step 1: Labeling of Thiol-Containing Protein with this compound
This step conjugates the maleimide end of the linker to the protein's free sulfhydryl group(s).
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed reaction buffer (pH 6.5-7.5) to a concentration of 1-10 mg/mL.[15]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[16]
-
-
Crosslinker Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
Step 2: Copper-Free Click Reaction with Azide-Containing Molecule
This step conjugates the DBCO-labeled protein to the azide-containing molecule.
-
Reaction Setup:
-
To the purified DBCO-labeled protein from Step 1, add the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of the azide (B81097) molecule is typically recommended to drive the reaction to completion.[5]
-
-
Incubation:
-
Final Purification:
-
Purify the final conjugate to remove excess azide-containing molecule and any unreacted components. Size-exclusion chromatography (SEC) is a common and effective method.[17]
-
-
Characterization:
-
Analyze the final conjugate to confirm successful labeling and purity. Techniques such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the degree of labeling), and SEC-HPLC are recommended.[17]
-
Reaction Conditions Summary
| Parameter | Maleimide-Thiol Reaction | DBCO-Azide (SPAAC) Reaction |
| pH | 6.5 - 7.5[6][9] | 7.4 (Physiological)[17] |
| Temperature | 4°C to Room Temperature[6][16] | 4°C to Room Temperature[5][6] |
| Duration | 1 - 12 hours[6][16] | 2 - 12 hours[5][6] |
| Molar Excess (Linker) | 5-20x over protein[5][16] | N/A |
| Molar Excess (Molecule) | N/A | 1.5-10x over DBCO-labeled protein[5] |
| Common Buffers | PBS, HEPES, Tris (thiol-free)[15] | PBS[17] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the two-step bioconjugation process.
Caption: General experimental workflow for two-step bioconjugation.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive ends—the thiol-reactive maleimide and the azide-reactive DBCO—allow for controlled, sequential labeling under mild, biocompatible conditions. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. A thorough understanding of its chemical properties, reaction kinetics, and optimal conditions, as outlined in this guide, is crucial for leveraging its full potential in the development of novel therapeutics, diagnostics, and research tools.
References
- 1. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 2. DBCO-PEG-Mal, DBCO-PEG-Maleimide - Biopharma PEG [biochempeg.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]
- 7. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. This compound | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sulfo this compound | BroadPharm [broadpharm.com]
- 11. glycomindsynth.com [glycomindsynth.com]
- 12. nanocs.net [nanocs.net]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
DBCO-PEG8-Maleimide: A Technical Guide to Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of DBCO-PEG8-Maleimide in aqueous buffers. Dibenzocyclooctyne-Polyethylene Glycol-Maleimide (DBCO-PEG-Maleimide) linkers are critical tools in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the aqueous solubility of these linkers is paramount for successful and reproducible conjugation strategies. This guide offers quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their application of this important bifunctional crosslinker.
Core Concepts in this compound Solubility
The solubility of this compound in aqueous solutions is a multifactorial issue, influenced by the physicochemical properties of its constituent parts: the hydrophobic DBCO moiety, the hydrophilic PEG spacer, and the reactive maleimide (B117702) group. The dibenzocyclooctyne (DBCO) group, essential for copper-free click chemistry, is inherently hydrophobic. Conversely, the polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and its length directly impacts the overall water solubility of the molecule; longer PEG chains generally confer greater aqueous solubility. The maleimide group, while reactive towards thiols, has a moderate impact on solubility.
For many applications, this compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to create a stock solution.[1][2] This stock solution is then added to the aqueous reaction buffer containing the biomolecule of interest. This procedure is often necessary due to the limited aqueous solubility of the crosslinker, which can lead to precipitation if added directly to the buffer in high concentrations.[1][3]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a variety of aqueous buffers is not extensively published. However, data from related compounds and general observations provide valuable guidance. The following table summarizes available and estimated solubility information.
| Compound | Buffer/Solvent | Reported Solubility | Notes |
| DBCO-PEG-Maleimide (general) | Water | 10 mg/mL[4] | This value is provided by a commercial supplier for their range of DBCO PEG Maleimide products and should be considered an approximation for the PEG8 variant. |
| mPEG-Maleimide (general) | Water | 10 mg/mL | Solubility for various PEG chain lengths. |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | This provides a specific molar concentration for a shorter PEG linker. The longer PEG8 chain in this compound is expected to have comparable or slightly higher solubility. |
| Sulfo-DBCO-PEG-Maleimide | Aqueous Buffers | Enhanced solubility | The presence of a sulfonate group significantly increases water solubility, making these derivatives a suitable alternative when higher aqueous concentrations are required. |
| This compound | Organic Solvents (DMSO, DMF, DCM) | Soluble | Consistently reported as soluble in these organic solvents, which are used to prepare stock solutions. |
Note: The solubility of this compound in aqueous buffers can be influenced by factors such as pH, temperature, and the presence of salts. It is recommended to experimentally determine the solubility for your specific buffer system and experimental conditions.
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous buffers is a delicate balance of several factors. Understanding these can help in optimizing experimental conditions and avoiding precipitation.
References
DBCO-PEG8-Maleimide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to the heterobifunctional crosslinker, DBCO-PEG8-Maleimide. This reagent is a cornerstone in the field of bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced bioassays.
Core Properties of this compound
This compound is a versatile crosslinker featuring a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy.
| Property | Value | Source |
| Molecular Formula | C44H58N4O13 | [1][2] |
| Molecular Weight | 851.0 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, and DCM | [2] |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
Reaction Principles
This compound facilitates two distinct and highly specific chemical reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3][4]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-functionalized molecules in a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples.
The PEG8 spacer is a hydrophilic chain of eight polyethylene glycol units that enhances the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize immunogenicity.
Experimental Protocols
The following are detailed protocols for the two-step conjugation process using this compound.
Part 1: Maleimide-Thiol Conjugation (Labeling a Thiol-Containing Molecule)
This protocol outlines the procedure for labeling a protein with available cysteine residues with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond re-formation.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): Cysteine or 2-mercaptoethanol (B42355) (0.5-1 M stock)
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
-
This compound Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 4- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching solution can be added to a final concentration of 10-50 mM and incubated for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the DBCO-labeled molecule from Part 1 with an azide-functionalized molecule.
Materials:
-
DBCO-labeled molecule (from Part 1)
-
Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
-
Reaction Buffer: PBS or other azide-free buffer.
Procedure:
-
Reaction Setup:
-
Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or FPLC.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove any unreacted components.
-
Visualizations
Experimental Workflow
The following diagram illustrates the two-step conjugation process.
Signaling Pathway Example: HER2-Targeted Antibody-Drug Conjugate
DBCO-PEG-Maleimide linkers are frequently employed in the construction of Antibody-Drug Conjugates (ADCs). A prominent application is in targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers. The following diagram illustrates the mechanism of action of a HER2-targeted ADC.
In this pathway, the antibody component of the ADC binds to the HER2 receptor on the surface of a cancer cell.[1] This binding can inhibit the downstream signaling pathways that promote cell proliferation and survival.[1] Subsequently, the ADC-receptor complex is internalized by the cell and trafficked to the lysosome. Inside the lysosome, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload, which then induces DNA damage and apoptosis.[1]
References
- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG8 Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of molecules, or bioconjugation, is a cornerstone of modern biotechnology and medicine, enabling the creation of sophisticated therapeutics and diagnostics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice of the linker used to connect the biological moiety to a payload is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers, and specifically discrete PEG8 linkers, have emerged as a vital tool. This technical guide provides an in-depth analysis of the function and application of PEG8 spacers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams of key workflows and mechanisms.
Core Advantages of PEG8 Spacers
The incorporation of a PEG8 spacer into a bioconjugate's design imparts several advantageous properties stemming from its unique physicochemical characteristics: hydrophilicity, flexibility, and biocompatibility.[1] These attributes translate into tangible benefits for the resulting bioconjugate, addressing common challenges in drug development.[2]
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation of the bioconjugate, compromising manufacturing, stability, and circulation time.[3] The hydrophilic nature of the PEG8 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3][4] This is particularly crucial for developing ADCs with higher drug-to-antibody ratios (DARs).[3] For instance, a PEG8 spacer was specifically chosen in the design of certain ADC candidates to improve the linker-payload's solubility, enabling bioconjugation in aqueous buffers with minimal organic solvent.[5]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate.[2] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response.[2] Furthermore, this hydration layer can protect the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[2]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, PEG spacers contribute to a longer circulation half-life and altered biodistribution of the bioconjugate.[2][3] This leads to improved drug exposure at the target site and a better overall therapeutic index.[2] Longer PEG chains, in general, lead to a greater increase in the hydrodynamic size of the bioconjugate, which in turn can prolong circulation half-life.[6]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of a discrete PEG8 spacer provides critical spatial separation between the conjugated molecules.[2] This separation is often crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site.[2] This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[2]
Quantitative Data Presentation
The length of the PEG spacer can significantly influence the biological properties of a bioconjugate.[2] The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM | Reference |
| No Spacer | - | 15.1 ± 2.1 | [1] |
| PEG4 | 4 ethylene (B1197577) glycol units | 10.2 ± 1.5 | [1] |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 | [1] |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 | [1] |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 | [1] |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 | [1] |
| Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.[1] |
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0 | [7] |
| PEG2 | ~6.0 | 0.7 | [7] |
| PEG4 | ~4.2 | 0.5 | [7] |
| PEG8 | ~2.5 | 0.3 | [7] |
| PEG12 | ~1.7 | 0.2 | [7] |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8, demonstrating the effect of PEG linker length on ADC clearance.[7] |
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 (PEG4) | 25 | 85 | [8] |
| PROTAC-2 (PEG6) | 15 | 90 | [8] |
| PROTAC-3 (PEG8) | 5 | >95 | [8] |
| PROTAC-4 (PEG10) | 20 | 88 | [8] |
| PROTAC-5 (PEG12) | 35 | 80 | [8] |
| Hypothetical data illustrating the optimization of PROTAC activity by varying the PEG linker length. DC50 is the concentration required to achieve 50% degradation of the target protein, and Dmax is the maximum percentage of degradation.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG8 spacers in bioconjugation.
Protocol 1: Protein Labeling with Maleimide-PEG8-Acid
This protocol describes the site-specific labeling of a protein at a cysteine residue using a heterobifunctional Mal-amido-PEG8-acid crosslinker.[9]
Materials:
-
Protein solution containing a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).
-
Mal-amido-PEG8-acid.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching reagent (e.g., β-mercaptoethanol or dithiothreitol).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation: Ensure the protein is in a buffer free of thiols. If necessary, treat the protein with a reducing agent like TCEP to ensure the target cysteine is in its reduced, reactive state.[10]
-
Prepare Mal-amido-PEG8-acid Stock Solution: Immediately before use, dissolve Mal-amido-PEG8-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.[9]
-
Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the Mal-amido-PEG8-acid stock solution to the protein solution.[9] The optimal molar ratio should be determined empirically for each protein. Gently mix the reaction solution.
-
Incubation: Incubate at room temperature for 1-2 hours or at 4°C overnight.[9][10] The reaction should be protected from light.[9]
-
Quenching: Quench the reaction by adding a small molecule thiol to react with any excess maleimide.[10]
-
Purify the PEGylated Protein: Remove unreacted Mal-amido-PEG8-acid, quenching reagent, and any byproducts using size-exclusion chromatography or dialysis.[9][10]
Protocol 2: Protein Solubility Assessment via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of high molecular weight PEG required to induce precipitation.[1] Higher PEG concentrations needed for precipitation indicate greater protein solubility.[1]
Materials:
-
Protein conjugate solution (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
High molecular weight Polyethylene Glycol (e.g., 50% w/v PEG 8000) stock solution in the same buffer.[1]
-
96-well UV-transparent microplate.[1]
-
Microplate reader capable of measuring absorbance at 280 nm.[1]
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the assay buffer.[1]
-
In a 96-well microplate, mix the protein solution with the different concentrations of the PEG solution .[1] For example, mix 50 µL of the protein solution with 50 µL of each PEG dilution. Include a control well with protein solution and buffer only.[1]
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour).[1]
-
Centrifuge the microplate to pellet any precipitated protein.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm.[1]
-
Calculate the concentration of soluble protein in the supernatant for each PEG concentration using the Beer-Lambert law.[1]
-
Plot the concentration of soluble protein versus the PEG concentration . The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Maleimide Reactivity with Thiol Groups for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics.[1]
The Core Chemistry: Michael Addition
The reaction between a maleimide and a thiol is a Michael addition reaction.[2][3] In this reaction, the nucleophilic thiol group, specifically the thiolate anion (RS-), attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2][4] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[2][5][6] The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the two carbonyl groups, which makes the double bond highly electrophilic.[3][6]
This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it ideal for modifying cysteine residues in proteins and peptides.[6][7]
Figure 1: The Michael addition reaction of a maleimide and a thiol.
Factors Influencing Maleimide-Thiol Reactivity
The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several reaction parameters.
pH
The pH of the reaction medium is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][8][9][10]
-
Below pH 6.5: The reaction rate decreases because the concentration of the reactive thiolate anion is low. The thiol group (R-SH) is less nucleophilic than the thiolate anion (R-S⁻).[10]
-
Above pH 7.5: The reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues, becomes a competing side reaction, leading to a loss of selectivity.[6][8] The rate of maleimide hydrolysis also increases significantly at higher pH.[8][9]
At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[6]
Temperature
The reaction is typically carried out at room temperature (20-25°C) or at 4°C.[7][11] Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, especially during long incubation periods.
Stoichiometry
To ensure efficient conjugation, a molar excess of the maleimide-containing reagent is often used.[10] A 10- to 20-fold molar excess of a maleimide dye is a common starting point for labeling proteins.[10] However, the optimal ratio can depend on the specific reactants and should be optimized. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[5]
Solvent
Maleimide reagents are often dissolved in a dry, water-miscible, and biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[7] This is especially necessary for hydrophobic maleimides.[7][11] Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.[6]
Quantitative Data on Reaction Kinetics
The reaction between a maleimide and a thiol is a second-order reaction. The rate of this reaction is a critical parameter that influences labeling efficiency and the potential for off-target reactions.[12] The substitution pattern on the maleimide ring can significantly impact the reaction rate.[12] For example, N-substituted maleimides like N-ethylmaleimide (NEM) exhibit rapid reaction kinetics with thiols.[12]
| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| N-ethylmaleimide (NEM) | Glutathione | 7.4 | 37 | ~1.1 x 10³ | [13] |
| N-phenylmaleimide (NPM) | Cysteine | 7.0 | 25 | Data not readily available in searches | |
| 2,3-Dimethylmaleimide | Thiol-containing compounds | - | - | Slower than N-substituted maleimides due to steric hindrance | [12] |
Note: The table above is a summary of the kind of quantitative data that is important for this reaction. Specific, directly comparable kinetic data across a wide range of maleimides and thiols under identical conditions is limited in the provided search results. The reactivity of 2,3-Dimethylmaleimide is inferred from principles of steric hindrance.
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation. Disulfides do not react with maleimides.[7][11]
-
Dissolve the protein: Prepare a 1-10 mg/mL solution of the protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.[1][11] Buffers should not contain thiols.
-
Add reducing agent: Add a 50- to 100-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[1][11] TCEP is advantageous as it does not need to be removed before the addition of the maleimide reagent.[9]
-
Incubate: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-60 minutes at room temperature.[1][11]
Protocol 2: Maleimide-Thiol Conjugation
-
Prepare maleimide solution: Immediately before use, dissolve the maleimide-activated reagent in a suitable organic solvent like DMSO or DMF to create a concentrated stock solution.[1]
-
Add maleimide to protein: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[1]
-
Incubate: Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.[1]
-
Purify the conjugate: Remove excess, unreacted maleimide and the reducing agent by size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[1][11]
Figure 2: A typical experimental workflow for maleimide-thiol bioconjugation.
Stability of the Thiosuccinimide Adduct and Side Reactions
While the maleimide-thiol reaction is robust, the stability of the resulting thiosuccinimide linkage and the potential for side reactions are important considerations, especially for in vivo applications.
Hydrolysis of the Maleimide
Maleimides are susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[6][9] This reaction is accelerated at higher pH.[6][8] It is crucial to use freshly prepared aqueous solutions of maleimide reagents to avoid this inactivation.[8]
Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction.[8][14] In a thiol-rich environment, such as in vivo with high concentrations of glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[8][15] This is a significant challenge for antibody-drug conjugates (ADCs).[8]
Thiazine (B8601807) Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[2][8] This side reaction is promoted under basic conditions.[2]
Improving Conjugate Stability
Several strategies have been developed to improve the stability of maleimide-thiol conjugates:
-
Hydrolysis of the thiosuccinimide ring post-conjugation: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed under controlled conditions. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[6]
-
Transcyclization: A transcyclization reaction can stabilize the thiosuccinimide adduct, preventing retro-Michael exchange processes.[15][16]
-
Use of modified maleimides: Novel maleimide derivatives have been designed to form more stable conjugates.[17]
Figure 3: Overview of the maleimide-thiol reaction and potential side reactions.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]
The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[1]
Figure 4: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development.[1] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation.[1] By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DBCO-PEG8-Maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of the heterobifunctional linker, DBCO-PEG8-Maleimide, in the development of Antibody-Drug Conjugates (ADCs). This linker enables a two-step conjugation strategy, combining the specificity of maleimide-thiol chemistry with the efficiency and bioorthogonality of copper-free click chemistry.
Introduction to this compound
This compound is a versatile linker that features two distinct reactive functionalities: a maleimide (B117702) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.
-
Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of antibodies, to form a stable thioether bond.[1] This reaction is most efficient and selective within a pH range of 6.5-7.5.[1]
-
DBCO Group: Participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[2] This "copper-free click chemistry" reaction is highly efficient, bioorthogonal, and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.[2][3]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain enhances the solubility and stability of the linker and the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.
This dual reactivity allows for the sequential and controlled conjugation of an antibody to a cytotoxic payload, a critical process in the synthesis of well-defined ADCs.
Reaction Mechanisms and Pathways
The overall strategy for using this compound in ADC development involves two primary sequential reactions. The order of these reactions can be adapted based on the specific antibody and payload. Below is a common pathway where the linker is first attached to the payload, followed by conjugation to the antibody.
Caption: General workflow for ADC synthesis using this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the maleimide-thiol and DBCO-azide reactions, critical for optimizing the conjugation process.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours). 4°C can be used for overnight incubations to minimize potential side reactions. |
| Molar Excess of Maleimide-Linker | 5 - 20 fold over thiol | The optimal ratio should be determined empirically to maximize conjugation efficiency while minimizing unreacted linker. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Borate) | Buffers should be free of thiol-containing reagents. A co-solvent like DMSO or DMF may be used to dissolve the linker, typically not exceeding 10-20% of the final reaction volume. |
| Reaction Time | 1 - 2 hours at room temperature; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC. |
Table 2: Reaction Conditions for DBCO-Azide (Copper-Free Click Chemistry) Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | The reaction is generally insensitive to pH within this range. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically complete within 2-12 hours. 4°C is often preferred for overnight incubations with sensitive biomolecules. |
| Molar Excess of DBCO or Azide (B81097) Component | 1.5 - 4 fold | A modest excess of one component is usually sufficient to drive the reaction to completion. |
| Solvent | Aqueous buffers (e.g., PBS) | Buffers should not contain sodium azide if the azide is on the biomolecule to be labeled. Co-solvents like DMSO can be used. |
| Reaction Time | 2 - 12 hours | Reaction times can vary depending on the concentration of reactants. |
Experimental Protocols
Here we provide detailed protocols for the generation of an ADC using this compound. This protocol assumes the antibody is modified with an azide group and the payload contains a thiol group.
Protocol 1: Conjugation of Thiol-Containing Payload to this compound
This protocol describes the first step of creating a payload-linker intermediate.
Materials:
-
Thiol-containing payload
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution (100 mM in reaction buffer)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Prepare Payload Solution: Dissolve the thiol-containing payload in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the payload solution. Ensure the final concentration of the organic solvent (DMSO/DMF) is below 20%.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add a 20-fold molar excess of N-acetylcysteine or L-cysteine over the initial amount of maleimide linker and incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the DBCO-PEG8-Payload conjugate using an appropriate method such as reverse-phase HPLC to remove unreacted payload, linker, and quenching reagent.
-
Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and HPLC.
Protocol 2: Generation of Azide-Modified Antibody
This protocol describes the introduction of azide groups onto the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Antibody: Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Azide-NHS Ester Solution: Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution.
-
Incubation: Incubate for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Azide-NHS ester by using a desalting column or by dialysis against PBS.
Protocol 3: Conjugation of DBCO-Payload to Azide-Antibody (Click Chemistry)
This protocol describes the final step of ADC synthesis.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
DBCO-PEG8-Payload (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reaction Setup: In a reaction vessel, combine the azide-modified antibody with a 2- to 4-fold molar excess of the DBCO-PEG8-Payload conjugate.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation. Alternatively, the reaction can be performed for 2-4 hours at room temperature.
-
Purification: Purify the resulting ADC from unreacted payload-linker and other impurities. Size-exclusion chromatography (SEC) is commonly used to separate the high molecular weight ADC from smaller reactants. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DARs).
-
Characterization:
-
Determine DAR: Use techniques like UV-Vis spectroscopy, HIC, or mass spectrometry to determine the average number of drug molecules conjugated per antibody.
-
Assess Aggregation: Use SEC to determine the percentage of high molecular weight aggregates.
-
Confirm Integrity: Use SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the conjugated antibody.
-
Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Payload-Linker Conjugation.
Caption: Workflow for ADC Synthesis via Click Chemistry.
Stability Considerations
The stability of the linker is crucial for the efficacy and safety of an ADC.
-
Maleimide-Thiol Linkage: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma, leading to premature drug release. However, the succinimide (B58015) ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative, which is resistant to this reversal. The rate of this stabilizing hydrolysis can be influenced by the structure of the maleimide.
-
Triazole Linkage: The triazole ring formed from the DBCO-azide click chemistry reaction is highly stable under physiological conditions.
Researchers should evaluate the stability of their final ADC construct in relevant biological media (e.g., plasma) to ensure the payload remains attached to the antibody until it reaches the target site.
References
Application Notes and Protocols for Cell Surface Modification using DBCO-PEG8-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-Maleimide is a heterobifunctional crosslinker that enables the covalent attachment of molecules to cell surfaces. This reagent incorporates two distinct reactive functionalities separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:
-
Maleimide (B117702) group: Reacts specifically with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues on cell surface proteins. This reaction is most efficient at a pH range of 6.5-7.5, forming a stable thioether bond.[1][2][3]
-
Dibenzocyclooctyne (DBCO) group: A strained alkyne that undergoes a highly efficient and bioorthogonal reaction with azide (B81097) groups through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4] This "click chemistry" reaction is copper-free, making it ideal for use in living systems without the concern of copper-induced cytotoxicity.[1][4]
The 8-unit PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize non-specific interactions. The length of the PEG linker can influence the accessibility of the conjugated molecule to its target and may need to be optimized for specific applications.[5][6][7]
This document provides detailed protocols for two primary strategies for cell surface modification using this compound: a two-step approach involving metabolic labeling and SPAAC, and a direct approach targeting cell surface thiols.
Two-Step Cell Surface Modification via Metabolic Labeling and SPAAC
This is the most common and specific method for modifying cell surfaces with this compound. It involves two sequential steps:
-
Metabolic Labeling: Cells are cultured with an unnatural sugar analog containing an azide group, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells' metabolic machinery incorporates this sugar into cell surface glycans, effectively displaying azide groups on the cell surface.[4][8]
-
SPAAC Reaction: The molecule of interest is first conjugated to the maleimide end of the this compound linker. This conjugate is then added to the azide-labeled cells, where the DBCO group reacts specifically with the surface azides, forming a stable triazole linkage.[1]
Diagram of the Two-Step Workflow
Caption: Workflow for two-step cell surface modification.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the introduction of azide groups onto the cell surface.
| Parameter | Recommendation |
| Cell Type | A549, MCF-7, HCT116, and others |
| Ac4ManNAz Stock Solution | 10 mM in DMSO |
| Ac4ManNAz Final Concentration | 10-50 µM |
| Incubation Time | 1-3 days |
| Incubation Conditions | 37°C, 5% CO2 |
Note: The optimal concentration of Ac4ManNAz and incubation time should be determined empirically for each cell line, as high concentrations can affect cell physiology.[8][9] It is recommended to start with a lower concentration (e.g., 10 µM) to minimize potential effects on cellular functions.[9]
Procedure:
-
Seed cells in an appropriate culture vessel and allow them to adhere and reach logarithmic growth.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM).
-
Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubate the cells under their normal growth conditions for 1 to 3 days.
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.
Protocol 2: Conjugation of a Molecule of Interest to this compound
This protocol describes the preparation of the DBCO-conjugate.
| Parameter | Recommendation |
| Reaction Buffer | Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS) |
| Reagent Molar Excess | 10- to 20-fold molar excess of this compound over the thiol-containing molecule |
| Incubation Time | 2 hours at room temperature or overnight at 4°C |
| Quenching | Optional, with a free thiol-containing molecule (e.g., cysteine) |
Procedure:
-
Dissolve the thiol-containing molecule of interest in a sulfhydryl-free buffer (pH 6.5-7.5).
-
Immediately before use, dissolve this compound in an organic solvent like DMSO or DMF and add it to the protein solution to achieve a 10- to 20-fold molar excess.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]
-
(Optional) Quench the reaction by adding a free thiol (e.g., cysteine) to react with any excess maleimide.
-
Purify the DBCO-conjugate using size-exclusion chromatography or dialysis to remove unreacted this compound.
Protocol 3: Labeling of Azide-Modified Cells with the DBCO-Conjugate
This protocol describes the final step of cell surface modification.
| Parameter | Recommendation |
| DBCO-Conjugate Concentration | 15-20 µM (can be optimized) |
| Incubation Time | 1 hour |
| Incubation Temperature | 37°C |
Procedure:
-
After metabolic labeling and washing (Protocol 1), resuspend the cells in fresh culture medium.
-
Add the purified DBCO-conjugate (from Protocol 2) to the cells at the desired final concentration (e.g., 15-20 µM).[10][11]
-
Wash the cells three times with PBS to remove any unbound DBCO-conjugate.
-
The surface-modified cells are now ready for downstream applications.
Direct Cell Surface Modification via Thiol-Maleimide Ligation
This approach directly targets cysteine residues on cell surface proteins. It is a simpler, one-step method but may be less specific than the two-step SPAAC approach, as it will label any accessible thiol group.
Diagram of the Direct Labeling Workflow
Caption: Workflow for direct cell surface modification.
Experimental Protocol
Protocol 4: Direct Labeling of Cell Surface Thiols
| Parameter | Recommendation |
| Cell Preparation | Reduce disulfide bonds with a mild reducing agent like TCEP (optional but recommended) |
| Reaction Buffer | pH 6.5-7.5 |
| Maleimide-Conjugate Concentration | Application-dependent, start with a 10- to 20-fold molar excess relative to estimated surface thiols |
| Incubation Time | 1-2 hours |
| Incubation Temperature | Room temperature or 4°C |
Procedure:
-
Wash cells with a sulfhydryl-free buffer (pH 6.5-7.5).
-
(Optional but recommended) To increase the number of available thiols, you can treat the cells with a mild reducing agent like TCEP. Ensure to wash the cells thoroughly afterward to remove the reducing agent.
-
Prepare your molecule of interest conjugated to the maleimide end of this compound.
-
Add the maleimide-activated molecule to the cells.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
Wash the cells three times with buffer to remove any unbound reagent.
Application: Probing a Signaling Pathway
By attaching a specific ligand to the cell surface using this compound, one can investigate the activation of its corresponding receptor and downstream signaling events.
Illustrative Signaling Pathway
Caption: Ligand-induced signaling cascade.
Cell Viability Assessment
It is crucial to assess the health of the cells after any modification protocol.
Protocol 5: Cell Viability Assay (e.g., MTT or CCK-8)
| Assay | Principle |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.[12] |
| CCK-8 Assay | A more sensitive colorimetric assay where WST-8 is reduced by dehydrogenases to produce a water-soluble formazan dye.[10] |
General Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5x10^3 cells/well) and allow them to adhere overnight.[10]
-
Perform the cell surface modification protocol.
-
After modification and washing, add fresh culture medium.
-
Add the viability assay reagent (e.g., MTT or CCK-8 solution) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the absorbance of the treated cells to that of untreated control cells to determine relative viability.
Chemical Reactions
Thiol-Maleimide Reaction
Caption: Maleimide reaction with a thiol.
DBCO-Azide (SPAAC) Reaction
Caption: SPAAC reaction between DBCO and an azide.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for Conjugating DBCO-PEG8-Maleimide to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. This application note provides a detailed protocol for the covalent attachment of a DBCO-PEG8-Maleimide linker to a thiol-modified oligonucleotide. This bifunctional linker allows for a two-step conjugation strategy. First, the maleimide (B117702) group reacts with a thiol on the oligonucleotide to form a stable thioether bond. The resulting DBCO-functionalized oligonucleotide can then be efficiently and specifically conjugated to any azide-containing molecule via a copper-free click chemistry reaction, also known as a strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
The hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated. This protocol is designed to provide a clear and reproducible method for researchers, scientists, and drug development professionals.
Principle of the Method
The conjugation process is a sequential, two-step procedure:
-
Thiol-Maleimide Ligation: A thiol-modified oligonucleotide is reacted with the maleimide group of the this compound linker. This reaction is highly specific for thiols at a pH range of 6.5-7.5, resulting in a stable thioether linkage.[2]
-
Purification: The resulting DBCO-functionalized oligonucleotide is purified to remove unreacted this compound linker and any side products.
The final product is a DBCO-activated oligonucleotide ready for subsequent conjugation to an azide-modified molecule of interest.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a thiol-modified oligonucleotide.
Materials and Reagents
-
Thiol-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.0-7.5, containing 5 mM EDTA. Amine-free buffers like PBS (pH 7.2) can also be used.[3]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Nuclease-free water
-
Desalting columns or HPLC system for purification
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (e.g., NanoDrop)
-
Thermomixer or incubator
-
HPLC system (for purification and analysis)
-
Mass spectrometer (for characterization)
Protocol Steps
1. Preparation of Thiol-Modified Oligonucleotide:
-
Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Reduction of Disulfide Bonds: To ensure the thiol group is in its reduced, reactive state, add a 10-20 fold molar excess of TCEP to the oligonucleotide solution.[3]
-
Incubate at room temperature for 30-60 minutes.
-
Important: Do not use Dithiothreitol (DTT) as a reducing agent, as it is a thiol-containing compound and will compete with the oligonucleotide for reaction with the maleimide. If DTT must be used, it must be removed prior to the addition of the maleimide linker.[3]
2. Preparation of this compound Solution:
-
Important: The maleimide group is moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
3. Conjugation Reaction:
-
In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the this compound solution. A 10- to 20-fold molar excess of the this compound relative to the oligonucleotide is recommended for efficient conjugation.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid precipitation of the oligonucleotide.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
4. Purification of the DBCO-Oligonucleotide Conjugate:
-
After incubation, the unreacted this compound and byproducts must be removed.
-
Desalting Column: This is a quick method for removing salts and small molecules. Follow the manufacturer's instructions for the specific desalting column being used.
-
HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, thiol-modified oligonucleotide due to the hydrophobicity of the DBCO group.
5. Quantification and Quality Control:
-
Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.
-
The final product can be further characterized by mass spectrometry to confirm the successful conjugation.
Data Presentation
The success of the conjugation can be quantified by mass spectrometry. The table below shows the expected mass increase upon successful conjugation of a single this compound molecule.
| Component | Molecular Weight ( g/mol ) |
| Thiol-modified Oligonucleotide (Example: 20-mer DNA) | ~6000 |
| This compound | 850.98 |
| Expected Conjugate Molecular Weight | ~6850.98 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Oxidation of thiol groups: Free thiols can form disulfide bonds, which are unreactive with maleimides. | Reduce the oligonucleotide with TCEP immediately before conjugation. Degas buffers and include 5 mM EDTA to prevent metal-catalyzed oxidation. |
| Hydrolysis of maleimide group: The maleimide ring can open upon exposure to moisture or high pH. | Prepare fresh this compound solution in anhydrous DMSO. Maintain the reaction pH between 6.5 and 7.5. | |
| Incorrect buffer: Buffer contains thiols (e.g., DTT). | Use a thiol-free buffer such as sodium phosphate or PBS. | |
| Difficulty in Purification | Similar properties: Unconjugated and conjugated oligonucleotides co-elute. | Optimize the purification method. For HPLC, adjust the gradient to better resolve the more hydrophobic DBCO-conjugated product. |
| Degradation of Oligonucleotide | Sub-optimal pH: pH of the reaction is too high or too low. | Ensure the conjugation buffer is within the recommended pH range of 6.5-7.5. |
Visualizations
References
Optimizing Maleimide-Thiol Conjugation: A Guide to Buffer and pH Selection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conjugation of maleimides to thiol-containing molecules is a cornerstone of bioconjugation, enabling the precise and stable linkage of proteins, peptides, and other biomolecules. The success of this reaction is critically dependent on the careful control of experimental conditions, with buffer composition and pH being paramount. This document provides a comprehensive guide to selecting the optimal buffer and pH for maleimide-thiol conjugation, along with detailed protocols to ensure efficient and reproducible results.
Introduction to Maleimide-Thiol Chemistry
Maleimide-thiol conjugation proceeds via a Michael addition reaction, where the thiol group of a cysteine residue or a thiol-modified molecule acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702) ring. This reaction forms a stable, covalent thioether bond. The high selectivity of maleimides for thiols, particularly within a specific pH range, makes this chemistry a favored method for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated therapeutics.[1]
The reaction is highly efficient and proceeds under mild, physiological conditions, minimizing the risk of protein denaturation or degradation.[1] However, competing reactions, such as the hydrolysis of the maleimide ring at alkaline pH and reaction with amines at pH values above 7.5, can reduce conjugation efficiency and lead to undesirable side products.[2][3][4] Therefore, precise control over the reaction environment is essential.
The Critical Role of pH
The pH of the reaction buffer is the most influential factor in maleimide-thiol conjugation, affecting both the reaction rate and specificity.
-
Optimal pH Range: The recommended pH range for efficient and selective maleimide-thiol conjugation is 6.5 to 7.5 .[2][3][4]
-
Below pH 6.5: The reaction rate significantly decreases as the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[3]
-
Above pH 7.5: The reaction becomes less specific. While the reaction with thiols is still rapid, a competing reaction with primary amines (e.g., from lysine (B10760008) residues) becomes more prevalent.[3][4] Furthermore, the maleimide ring is susceptible to hydrolysis at alkaline pH, rendering it inactive.[2][5]
At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.[2][4]
Recommended Buffers
The choice of buffer is crucial to maintain the optimal pH and to avoid interference with the conjugation reaction.
-
Suitable Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used and effective buffers for maleimide-thiol conjugation.[6][7][8][9][10] The concentration of these buffers typically ranges from 10 mM to 100 mM.[6][7][10]
-
Buffers to Avoid: It is imperative to avoid buffers containing thiol-based reducing agents, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, as these will compete with the target thiol for reaction with the maleimide.[2][10]
For optimal results, it is recommended to degas the buffer before use to remove dissolved oxygen, which can promote the oxidation of free thiols to disulfide bonds, rendering them unreactive towards maleimides.[2][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for successful maleimide-thiol conjugation.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selectivity and reaction rate.[2][3][4] |
| Buffer Type | PBS, Tris, HEPES | Must be free of thiol-containing reagents.[6][7][8][9][10] |
| Buffer Concentration | 10 - 100 mM | Sufficient to maintain stable pH.[6][7][10] |
| Temperature | 4°C or Room Temperature (20-25°C) | 4°C for sensitive proteins to minimize degradation; room temperature for faster kinetics.[3][7] |
| Reaction Time | 30 minutes - 2 hours (Room Temp) or Overnight (4°C) | Reaction time can be optimized based on the specific reactants.[3][7][8] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins/antibodies) | A molar excess of maleimide drives the reaction to completion.[3][6][7][10] For smaller molecules or nanoparticles, this ratio may need optimization (e.g., 2:1 or 5:1).[9][11] |
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide Dye
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized dye
-
Degassed conjugation buffer (e.g., 100 mM PBS, pH 7.2, with 1-5 mM EDTA)[2]
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) (optional)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[8][9]
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add TCEP to a final concentration of 5-50 mM and incubate for 20-30 minutes at room temperature.[7][8][10] TCEP is recommended as it does not need to be removed prior to conjugation.[2] If DTT is used, it must be removed by dialysis or desalting column before adding the maleimide reagent.[7]
-
-
Maleimide Stock Solution Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the dye is a common starting point).[3][6][7] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[7]
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[10]
-
-
Storage:
-
For short-term storage, the conjugate can be kept at 2-8°C for up to one week, protected from light.[7][10]
-
For long-term storage, add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[6][7][10] Alternatively, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[6][7]
-
Visualizations
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Key factors influencing the efficiency of maleimide-thiol conjugation.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. tocris.com [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atto-tec.com [atto-tec.com]
Application Notes & Protocols: Molar Excess Calculation for DBCO-PEG8-Maleimide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
DBCO-PEG8-Maleimide is a heterobifunctional linker designed for two-step bioconjugation reactions. It contains a maleimide (B117702) group for covalent linkage to thiol-containing molecules (such as proteins with cysteine residues) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules.[1] The Polyethylene glycol (PEG) spacer enhances solubility and reduces non-specific interactions.[2][3]
Successful bioconjugation hinges on the precise control of reaction stoichiometry. Calculating the optimal molar excess of the linker and subsequent reactants is critical for maximizing conjugation efficiency, minimizing unwanted side reactions, and ensuring the purity of the final conjugate. These notes provide a comprehensive guide to calculating molar excess for the two distinct reactions involved when using this compound.
Part 1: Maleimide-Thiol Conjugation
The first step involves reacting the maleimide end of the linker with a free sulfhydryl (thiol) group on a target molecule (e.g., Protein-SH). The maleimide group reacts specifically and efficiently with reduced thiols at a pH range of 6.5 to 7.5 to form a stable thioether bond.[4][5]
The optimal molar ratio is system-dependent and should be determined empirically. However, a significant molar excess of the this compound linker is generally recommended to drive the reaction to completion, especially when labeling proteins at low concentrations.
| Molar Ratio (Maleimide:Thiol) | Application / Condition | Source(s) |
| 4:1 | General protein labeling with DBCO-Maleimide. | |
| 5:1 to 20:1 | General protein solutions >1 mg/mL. | |
| 10:1 to 20:1 | Recommended starting range for sufficient conjugation. | |
| 20:1 | Labeling with dye maleimides; IgG modification. | |
| >20:1 | May be necessary for dilute protein solutions. |
This protocol outlines the conjugation of this compound to a protein with available cysteine residues.
1. Materials Required:
-
Thiol-containing protein (e.g., antibody, peptide).
-
This compound.
-
Reaction Buffer: Amine-free and thiol-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at pH 6.5-7.5.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if protein disulfides need reduction.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC) desalting column or dialysis cassette.
2. Protein Preparation (with Reduction):
-
Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 50 to 100-fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not contain thiols and does not need to be removed prior to adding the maleimide reagent.
-
Incubate at room temperature for 30-60 minutes.
3. Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
4. Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10- to 20-fold molar excess).
-
Gently mix the solution. The reaction may appear cloudy initially due to the low aqueous solubility of some DBCO-maleimide reagents, but it should clear as the reaction proceeds.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
5. Purification:
-
Remove the excess, unreacted this compound linker using a desalting column or dialysis equilibrated with the appropriate buffer for the next step (e.g., PBS).
Part 2: DBCO-Azide (SPAAC) Conjugation
The second step is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. The DBCO group on the newly labeled protein reacts with an azide-functionalized molecule (Molecule-N₃) to form a stable triazole linkage.
For the SPAAC reaction, the molar ratio is typically closer to stoichiometric, though an excess of one component is often used to ensure complete consumption of the more valuable or limiting reactant.
| Molar Ratio (DBCO:Azide or Azide:DBCO) | Application / Condition | Source(s) |
| 1.5:1 to 3:1 | General recommendation, with the more abundant or less critical component in excess. | |
| 2:1 to 4:1 | Recommended when one reagent is of highest abundance. | |
| 3:1 | Found to be optimal for VHH-azide conjugation. | |
| 1.5:1 to 10:1 | For antibody-small molecule conjugations, with 7.5:1 as a recommended starting point. | |
| 5:1 to 10:1 | Recommended for conjugating an azide-containing molecule to a purified DBCO-labeled protein. |
This protocol describes the reaction between the DBCO-labeled protein and an azide-containing molecule.
1. Materials Required:
-
Purified DBCO-labeled protein from Part 1.
-
Azide-containing molecule.
-
Reaction Buffer: Azide-free buffer such as PBS.
2. Conjugation Reaction:
-
Prepare the azide-containing molecule in the Reaction Buffer.
-
Add the DBCO-labeled protein to the azide-containing molecule solution (or vice versa) to achieve the desired molar ratio. The decision of which component to have in excess depends on availability and cost. A common starting point is to use a 1.5 to 3 molar equivalent of the less critical component.
-
Incubate the reaction. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.
3. Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove any excess unreacted molecules.
4. Analysis:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity and characterize the conjugate using SEC-HPLC.
Visualizations
Caption: Reaction pathway for two-step conjugation using this compound.
Caption: General experimental workflow for a two-step bioconjugation reaction.
Caption: Decision workflow for optimizing molar excess in bioconjugation.
References
Application Note: Purification of DBCO-PEG8-Maleimide Conjugates by Size Exclusion Chromatography (SEC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of biomolecules using heterobifunctional linkers like Dibenzocyclooctyne-Polyethylene Glycol-Maleimide (DBCO-PEG-Maleimide) is a cornerstone of modern biopharmaceutical research and development. This linker allows for a two-step orthogonal conjugation strategy. First, the maleimide (B117702) group reacts specifically with a thiol (sulfhydryl) group on a biomolecule, such as a cysteine residue on a protein or peptide.[1][2] Subsequently, the DBCO group can react with an azide-functionalized molecule via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[1][3] The PEG8 spacer enhances solubility and reduces steric hindrance.[4]
Following the initial conjugation of a thiol-containing biomolecule with the DBCO-PEG8-Maleimide linker, the reaction mixture contains the desired conjugate, unreacted biomolecule, and excess linker. Size Exclusion Chromatography (SEC) is a robust and widely used method for purifying these conjugates.[5][6] The principle of SEC is to separate molecules based on their hydrodynamic radius.[7] The larger conjugate molecules will travel more quickly through the porous chromatography matrix and elute first, while the smaller, unreacted biomolecules and the excess this compound linker are retained longer and elute later.[6][7] This application note provides a detailed protocol for the purification of such conjugates using SEC.
Experimental Workflow
The overall process involves the initial conjugation of a thiol-containing biomolecule with the this compound linker, followed by purification of the conjugate using SEC. The purified conjugate is then ready for the subsequent copper-free click reaction with an azide-containing molecule.
Materials and Reagents
-
This compound linker: (e.g., from a commercial supplier)
-
Thiol-containing biomolecule: (e.g., protein, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5.[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the this compound linker.[1]
-
SEC Column: Appropriate for the size of the biomolecule conjugate (e.g., Superdex 200, TSKgel G3000SWXL, or pre-packed desalting columns like Zeba™ Spin Desalting Columns).
-
SEC Mobile Phase: A buffer compatible with the biomolecule, typically PBS or similar, filtered and degassed.
-
Quenching Reagent (Optional): L-cysteine or N-acetylcysteine to cap unreacted maleimide groups.[9]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system: Equipped with a UV detector.
-
UV-Vis Spectrophotometer: For concentration determination and degree of labeling analysis.
Experimental Protocols
Protocol 1: Conjugation of Thiol-containing Biomolecule with this compound
This protocol describes a general method for labeling a thiol-containing protein or other biomolecule.
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the conjugation buffer (pH 6.5-7.5) to a concentration of 1-5 mg/mL.[1]
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Subsequently, the reducing agent must be removed, for example, by using a desalting column.[8]
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 5-20 mM) in anhydrous DMSO or DMF.[9]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like L-cysteine can be added at a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[8]
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol outlines the purification of the DBCO-PEG8-conjugate from the crude reaction mixture.
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of SEC mobile phase (e.g., PBS) at the desired flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the crude reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm filter if necessary.
-
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the SEC mobile phase at a constant flow rate.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector. The protein and conjugate can be detected at 280 nm, while the DBCO group has a characteristic absorbance around 309 nm.[1]
-
Collect fractions corresponding to the different peaks. The first major peak is expected to be the higher molecular weight conjugate, followed by the unreacted biomolecule, and finally the smaller excess linker.
-
Data Presentation
The success of the purification can be assessed by analyzing the collected fractions. The purity of the final conjugate can be determined by analytical HPLC. The concentration of the purified conjugate and the degree of labeling (DOL) can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 309 nm.[1]
Table 1: Representative SEC Purification Parameters and Expected Results
| Parameter | Typical Value / Observation |
| Column | TSKgel G3000SWXL (7.8 mm x 300 mm) or similar |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelengths | 280 nm (Protein), 309 nm (DBCO)[1] |
| Elution Profile | Peak 1 (Conjugate): Elutes first due to larger size. Should show absorbance at both 280 nm and 309 nm. Peak 2 (Unreacted Biomolecule): Elutes after the conjugate. Absorbance primarily at 280 nm. Peak 3 (Unreacted Linker): Elutes last. Absorbance primarily at 309 nm. |
| Purity Assessment | >95% monomeric conjugate as determined by analytical SEC.[11] |
| Recovery | Typically >85% for the conjugated protein. |
Conclusion
Size Exclusion Chromatography is an effective and reliable method for the purification of this compound conjugates. It successfully separates the desired product from unreacted starting materials based on molecular size, yielding a highly pure conjugate suitable for downstream applications such as copper-free click chemistry. The protocol provided herein offers a robust starting point for researchers, though optimization may be required depending on the specific properties of the biomolecule being conjugated.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. aacrjournals.org [aacrjournals.org]
Characterization of DBCO-PEG8-Maleimide Conjugates Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the development of heterobifunctional linkers that enable the precise assembly of complex biomolecular structures. Among these, DBCO-PEG8-Maleimide has emerged as a valuable tool. This linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified molecules, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with eight repeating units) to enhance solubility and reduce steric hindrance, and a maleimide (B117702) group for covalent attachment to thiol-containing moieties such as cysteine residues in proteins.
Accurate characterization of the resulting conjugates is critical for ensuring product quality, monitoring stability, and ultimately guaranteeing the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs).[1][2][3] Mass spectrometry (MS) is an indispensable analytical technique for the detailed molecular-level characterization of these conjugates.[4][5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confirmation of successful conjugation, the determination of conjugation ratios, and the identification of potential impurities.
This application note provides a detailed protocol for the characterization of this compound conjugates using electrospray ionization-liquid chromatography-mass spectrometry (ESI-LC/MS).
Experimental Workflow
The overall workflow for the characterization of this compound conjugates is depicted below.
References
- 1. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protagene.com [protagene.com]
- 4. books.rsc.org [books.rsc.org]
- 5. enovatia.com [enovatia.com]
Application Notes and Protocols for Quantitative Protein Labeling with DBCO-PEG8-Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and PEGylated proteins with enhanced therapeutic properties. DBCO-PEG8-Maleimide is a heterobifunctional linker that facilitates a two-step bioconjugation strategy. The maleimide (B117702) group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues within a protein.[1] The dibenzocyclooctyne (DBCO) group then allows for a copper-free click chemistry reaction with azide-containing molecules.[2] This highly efficient and specific ligation method is ideal for creating well-defined bioconjugates.[1]
These application notes provide detailed protocols for labeling proteins with this compound and quantifying the degree of labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule.
Chemical Reaction Pathway
The labeling process occurs in two distinct steps. First, the maleimide group of the this compound linker reacts with a thiol group from a cysteine residue on the protein via a Michael addition, forming a stable thioether bond.[3] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[3] Subsequently, the DBCO group on the now-labeled protein can react with an azide-functionalized molecule in a strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[2]
Figure 1: Two-step reaction pathway for protein conjugation using this compound.
Experimental Workflow
The overall workflow for labeling and quantifying a protein with this compound involves several key stages, from initial protein preparation to the final determination of the degree of labeling.
Figure 2: General experimental workflow for protein labeling and quantification.
Detailed Experimental Protocols
Protocol 1: Protein Preparation and Thiol Reduction (Optional)
This protocol describes the preparation of the protein for labeling. If the cysteine residues involved in the desired conjugation are part of disulfide bonds, a reduction step is necessary.[1]
Materials:
-
Protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
-
Buffer Exchange: Dissolve or exchange the buffer of the protein into a degassed, amine-free, and thiol-free buffer such as PBS at a pH of 7.0-7.5.[1] A protein concentration of 1-10 mg/mL is recommended.[1]
-
(Optional) Reduction of Disulfide Bonds:
-
If reduction is needed, add a 10-100 fold molar excess of TCEP to the protein solution.[4]
-
Incubate the mixture for 20-30 minutes at room temperature.[4]
-
Note: If using Dithiothreitol (DTT) instead of TCEP, the excess DTT must be removed via a desalting column prior to adding the maleimide reagent.[4]
-
Protocol 2: Labeling Reaction with this compound
This protocol details the conjugation of the maleimide linker to the protein's free thiols.
Materials:
-
Prepared protein solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Initiate Conjugation:
-
Incubation: Incubate the reaction mixture. The incubation time and temperature can be optimized:
-
Purification: Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[5]
Quantification of Protein Labeling
Determining the degree of labeling (DOL) is critical for ensuring batch-to-batch consistency and understanding the characteristics of the bioconjugate. Several methods can be employed for this purpose.
Method 1: UV-Vis Spectrophotometry
This is a common and accessible method for quantifying the DOL, especially if the attached molecule has a distinct absorbance peak. The DBCO group itself has an absorbance maximum around 309 nm.[2]
Protocol:
-
Sample Preparation: Dilute the purified labeled protein conjugate in a suitable buffer (e.g., PBS).
-
Absorbance Measurement: Measure the absorbance of the conjugate solution at 280 nm (A280) for the protein and 309 nm (A309) for the DBCO group.[2]
-
Calculations:
-
First, calculate the concentration of the protein. A correction factor is needed to account for the DBCO group's contribution to the absorbance at 280 nm.
-
Protein Concentration (M) = [A280 - (A309 × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280/A309 of the DBCO-linker). For a typical DBCO group, this can be around 0.90.[2]
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Next, calculate the concentration of the DBCO linker.
-
DBCO Concentration (M) = A309 / εDBCO
-
Where εDBCO is the molar extinction coefficient of the DBCO group at 309 nm.
-
-
-
Finally, calculate the DOL.
-
DOL = DBCO Concentration / Protein Concentration
-
-
Data Presentation:
| Sample | A280 | A309 | Protein Conc. (µM) | DBCO Conc. (µM) | Degree of Labeling (DOL) |
| Labeled Protein Batch 1 | 0.85 | 0.15 | 5.2 | 10.0 | 1.92 |
| Labeled Protein Batch 2 | 0.88 | 0.18 | 5.4 | 12.0 | 2.22 |
| Unlabeled Protein Control | 0.75 | 0.00 | 5.9 | 0.0 | 0.00 |
Table 1: Example data from spectrophotometric quantification of protein labeling.
Method 2: Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the mass of the protein before and after labeling. The mass shift corresponds to the number of attached this compound molecules.
Protocol:
-
Sample Preparation: Desalt the purified conjugate to remove any non-volatile salts.
-
Mass Analysis: Infuse the prepared sample into an appropriate mass spectrometer (e.g., ESI-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weights of the species present. The number of peaks can indicate the heterogeneity of the conjugation.[3] The mass of the this compound linker is approximately 851 Da.[6]
Data Presentation:
| Species Observed | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Number of Linkers Attached |
| Unlabeled Protein | 50,000 | 50,002 | 0 | 0 |
| Labeled Protein +1 | 50,851 | 50,854 | ~852 | 1 |
| Labeled Protein +2 | 51,702 | 51,705 | ~1703 | 2 |
| Labeled Protein +3 | 52,553 | 52,556 | ~2554 | 3 |
Table 2: Example data from mass spectrometry analysis for determining the degree of labeling.
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used to separate the unlabeled protein from the labeled species. The increase in hydrophobicity upon labeling with the DBCO-linker allows for this separation.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in the initial mobile phase.
-
HPLC Analysis: Inject the sample onto a C4 or C18 analytical column.
-
Elution: Elute the components using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing 0.1% TFA.
-
Detection: Monitor the elution profile at 280 nm. The appearance of new, later-eluting peaks relative to the unlabeled protein control indicates successful conjugation. The relative area of these peaks can be used to estimate the extent of labeling.
Data Presentation:
| Sample | Retention Time (min) | Peak Area (%) | Interpretation |
| Unlabeled Protein Control | 10.2 | 100 | Unlabeled Protein |
| Labeled Protein Reaction | 10.2 | 15 | Remaining Unlabeled Protein |
| 11.5 | 65 | Protein + 1 Linker | |
| 12.8 | 20 | Protein + 2 Linkers |
Table 3: Example data from RP-HPLC analysis showing separation of labeled and unlabeled protein species.
Logical Relationships in Quantification
The choice of quantification method depends on the available instrumentation and the properties of the protein and conjugated molecule. Each method provides a different type of quantitative data, which can be complementary.
Figure 3: Relationship between quantification methods and the determination of DOL.
References
Troubleshooting & Optimization
how to prevent hydrolysis of DBCO-PEG8-Maleimide
Welcome to our dedicated support center for DBCO-PEG8-Maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing hydrolysis and ensuring the successful use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules and a maleimide (B117702) group for covalent bonding with thiol (-SH) groups, typically found in cysteine residues of proteins and peptides.[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.[4][5] Its primary applications include antibody-drug conjugate (ADC) development, protein-peptide conjugation, fluorescent labeling of biomolecules, and surface modification.
Q2: What is maleimide hydrolysis and why is it a concern?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid. This is a significant concern because the resulting maleamic acid is unreactive towards thiol groups, meaning it can no longer participate in the desired conjugation reaction. The rate of hydrolysis is highly dependent on the pH of the solution.
Q3: At what pH is the maleimide group most stable and at what pH is it most reactive with thiols?
A3: The maleimide group is most stable at a lower pH. However, for the reaction with thiols (a Michael addition reaction), a balance must be struck. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is protonated, reducing its nucleophilicity.
-
Above pH 7.5: The susceptibility of the maleimide group to hydrolysis increases significantly. Additionally, at a more alkaline pH, the maleimide can react competitively with primary amines, such as the side chains of lysine (B10760008) residues.
Q4: How should I store this compound to prevent hydrolysis?
A4: To ensure the longevity and reactivity of this compound, it should be stored at -20°C, desiccated (in a dry environment), and protected from light. It is crucial to avoid frequent freeze-thaw cycles.
Q5: Can I prepare aqueous stock solutions of this compound for later use?
A5: It is strongly recommended to prepare aqueous solutions of this compound immediately before use. The maleimide group will hydrolyze in water, and therefore, aqueous stock solutions should not be stored. If a stock solution is required, it should be prepared in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing hydrolysis.
| Observation | Possible Cause | Recommended Action |
| No or low conjugation to thiol-containing molecule | Maleimide hydrolysis: The maleimide group may have hydrolyzed before the conjugation reaction. | - Ensure the reaction pH is strictly within the 6.5-7.5 range. - Prepare aqueous solutions of the linker immediately before use. - If using a stock solution, ensure it was prepared in anhydrous DMSO or DMF and stored properly. - Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Incorrect buffer composition: The buffer may contain substances that interfere with the reaction. | - Do not use buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). - Use non-amine, non-thiol buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Inconsistent results between experiments | Variability in buffer preparation: Minor differences in pH can significantly affect the reaction rate and the extent of hydrolysis. | - Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment. |
| Temperature fluctuations: Reaction rates are temperature-dependent. | - Perform conjugations at a consistent, controlled temperature. Room temperature is commonly recommended. | |
| Precipitation during the reaction | Poor solubility of reactants: One or both of the molecules being conjugated may have limited solubility in the aqueous buffer. | - A small amount of a water-miscible organic co-solvent like DMSO or DMF can be added to the reaction mixture to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with this compound.
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. This solution should be used immediately.
-
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., PBS, pH 7.2). The buffer should be free of amines and thiols.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP. Remove the reducing agent before adding the maleimide reagent.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Monitoring Maleimide Hydrolysis by HPLC
This protocol can be used to assess the stability of this compound under your experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the solution at a specific temperature (e.g., room temperature).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Run a gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the DBCO group).
-
-
Data Analysis:
-
The unhydrolyzed this compound will have a specific retention time. The hydrolyzed product (maleamic acid) will have a different, typically earlier, retention time.
-
By integrating the peak areas over time, you can determine the rate of hydrolysis.
-
Visual Guides
Caption: Mechanism of this compound hydrolysis.
Caption: Competing pathways of conjugation and hydrolysis.
Caption: Recommended workflow for successful conjugation.
References
Technical Support Center: Troubleshooting DBCO-PEG8-Maleimide Conjugation
Welcome to the technical support center for DBCO-PEG8-Maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conjugation between my thiol-containing molecule and this compound. What are the potential causes?
A1: Low or no conjugation efficiency can stem from several factors, primarily related to the stability of the maleimide (B117702) group and the availability of the thiol.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive.[1][][3] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[1][3]
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your protein or peptide may be inaccessible or may have formed disulfide bonds, which are unreactive with maleimides.
-
Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient and chemoselective at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide can react with primary amines (e.g., lysine (B10760008) residues), and the rate of hydrolysis increases. Below pH 6.5, the reaction rate significantly decreases.
-
Improper Storage and Handling of this compound: The reagent should be stored at -20°C, desiccated, and protected from light. Frequent freeze-thaw cycles should be avoided. Before use, allow the reagent to equilibrate to room temperature before opening to prevent condensation.
Q2: How can I ensure my thiol groups are available for conjugation?
A2: To ensure the availability of free thiols, consider the following steps:
-
Disulfide Bond Reduction: If your molecule contains disulfide bonds, they must be reduced prior to conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.
-
DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the maleimide reagent to prevent it from competing with your target molecule.
-
-
Preventing Re-oxidation:
-
Degas buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your sample before proceeding with the conjugation.
Q3: My conjugation reaction is initiated, but the final product is unstable. What could be the cause?
A3: The stability of the resulting thiosuccinimide linkage can be a concern.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is reversible. In a thiol-rich environment, such as in the presence of glutathione (B108866) in vivo, the conjugated payload can be transferred to other molecules.
-
Hydrolysis of the Thiosuccinimide Ring: While hydrolysis of the unreacted maleimide is detrimental, post-conjugation hydrolysis of the thiosuccinimide ring can actually stabilize the conjugate by preventing the retro-Michael reaction. This can be promoted by incubating the conjugate at a slightly basic pH (8.5-9.0).
Q4: I am seeing a complex mixture of products after my conjugation reaction. What are the likely side reactions?
A4: Several side reactions can lead to a heterogeneous product mixture.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues.
-
Thiazine (B8601807) Rearrangement: If you are conjugating to an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative, which can complicate purification and characterization.
-
DBCO Reactivity: While the DBCO group is intended for copper-free click chemistry with azides, it can have some reactivity with thiols, although this is generally much slower than the maleimide-thiol reaction.
Experimental Protocols & Quantitative Data
General Protocol for Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS, HEPES). Do not use buffers containing thiols.
-
If necessary, reduce disulfide bonds using TCEP (10-100 fold molar excess) for 30-60 minutes at room temperature.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
Add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or HPLC.
-
General Protocol for DBCO-Azide (Copper-Free Click Chemistry) Conjugation
-
Prepare Reagents:
-
Prepare the azide-containing sample in an azide-free buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule to the azide-containing molecule. A 1.5-3 fold molar excess of one component is often recommended.
-
Incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
| Parameter | Recommended Conditions for Thiol-Maleimide Conjugation | Recommended Conditions for DBCO-Azide Conjugation |
| pH | 6.5 - 7.5 | 7.0 - 9.0 |
| Molar Ratio (Linker:Molecule) | 10-20 fold excess of maleimide | 1.5-10 fold excess of one component |
| Temperature | 4°C or Room Temperature | 4°C - 37°C |
| Reaction Time | 1-2 hours at RT, overnight at 4°C | 2-24 hours |
| Buffer | Thiol-free (e.g., PBS, HEPES) | Amine-free, Azide-free (e.g., PBS, HEPES) |
| Reducing Agent (if needed) | TCEP (preferred), DTT | Not applicable |
| Quenching Agent | Cysteine, 2-mercaptoethanol | Not typically required |
| Reagent | Storage Conditions | Solubility |
| This compound | -20°C, desiccated, protected from light | DMSO, DMF, DCM |
| Aqueous Maleimide Solutions | Not recommended for storage, prepare fresh | Varies by specific compound |
Visualizations
Caption: Workflow for conjugating this compound to a thiol-containing molecule.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
optimizing reaction time for DBCO-PEG8-Maleimide conjugation
Welcome to the technical support center for DBCO-PEG8-Maleimide conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups in this compound and what do they target?
A1: this compound is a heterobifunctional linker with two primary reactive groups:
-
Maleimide (B117702): This group selectively reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins and peptides. This reaction is most efficient at a pH range of 6.5-7.5.[1][2][3][4][5]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that reacts specifically with azide (B81097) groups through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency in biological systems without interfering with native biochemical processes.
Q2: What is the purpose of the PEG8 spacer in this linker?
A2: The Polyethylene Glycol (PEG) spacer (in this case, with 8 PEG units) serves several important functions in bioconjugation:
-
Increases Hydrophilicity: The PEG spacer enhances the water solubility of the molecule it is attached to, which can be particularly beneficial for hydrophobic drugs or proteins.
-
Reduces Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the two conjugated molecules, minimizing the risk of steric hindrance that could otherwise impair their function.
-
Improves Pharmacokinetics: PEGylation can increase the in vivo circulation half-life of a molecule by reducing immunogenicity and renal clearance.
Q3: What are the optimal pH conditions for the maleimide-thiol conjugation?
A3: The ideal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, rendering it inactive. Additionally, the maleimide can start to react with primary amines, such as those on lysine (B10760008) residues, leading to a loss of selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: How long should I run my conjugation reactions?
A4: Reaction times can vary depending on the specific molecules being conjugated, their concentrations, and the temperature. However, general guidelines are as follows:
-
Maleimide-Thiol Conjugation: Typically, the reaction is incubated for 1-2 hours at room temperature or overnight at 4°C.
-
DBCO-Azide (SPAAC) Conjugation: This reaction is generally incubated for 2-12 hours at room temperature. Longer incubation times may be required for more dilute reactants.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Q: I am seeing very little or no formation of my desired conjugate. What could be the problem?
A: Low conjugation efficiency is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:
| Potential Cause | Explanation & Solution |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5. Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF. |
| Thiol Oxidation | Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by divalent metal ions. Solution: Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed after reduction as it will compete with your target thiol for the maleimide. Including a chelating agent like EDTA (1-5 mM) in your buffer can help prevent re-oxidation. |
| Suboptimal pH | As mentioned in the FAQs, the pH of the reaction buffer is critical. Solution: Ensure your reaction buffer is maintained between pH 6.5 and 7.5 for the maleimide-thiol reaction. |
| Incorrect Stoichiometry | The molar ratio of the reactants can significantly impact conjugation efficiency. Solution: For the maleimide-thiol reaction, a 10-20 fold molar excess of the maleimide reagent is often a good starting point to drive the reaction to completion. For the DBCO-azide reaction, a 1.5 to 10-fold molar excess of one component is recommended. These ratios may need to be optimized for your specific system. |
| Inaccessible Cysteine Residues | The target cysteine residue on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the maleimide linker. Solution: Consider denaturing and then refolding your protein to expose the cysteine. Alternatively, you could engineer a more accessible cysteine residue into your protein sequence. |
Issue 2: Off-Target Reactions and Side Products
Q: I am observing multiple products or a loss of my conjugated payload over time. What side reactions could be occurring?
A: Several side reactions can occur during and after maleimide conjugation. Understanding these can help you mitigate their effects.
| Side Reaction | Explanation & Mitigation |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues. Mitigation: Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed between the maleimide and cysteine is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules. Mitigation: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0. The resulting ring-opened structure forms a more stable thioether bond that is not susceptible to the retro-Michael reaction. |
| Thiazine (B8601807) Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. This is more likely to occur at neutral to basic pH. Mitigation: Performing the conjugation at a more acidic pH can help to prevent this rearrangement. Alternatively, if possible, avoid using an N-terminal cysteine for conjugation. |
Experimental Protocols & Data
General Protocol for this compound Conjugation
This protocol is a general guideline and may require optimization for your specific application.
Part 1: Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your protein or peptide containing a free cysteine in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS)) at pH 6.5-7.5. The buffer should be free of other sulfhydryl-containing components.
-
If your molecule contains disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
-
Preparation of this compound:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 5-20 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of your thiol-containing molecule. A 10-20 fold molar excess of the maleimide linker is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification (Optional but Recommended):
-
To quench the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
Remove excess, unreacted this compound by desalting, dialysis, or size-exclusion chromatography (SEC).
-
Part 2: DBCO-Azide (SPAAC) Conjugation
-
Preparation of Azide-Containing Molecule:
-
Dissolve your azide-modified molecule in a compatible reaction buffer. Avoid buffers containing azides.
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule from Part 1 to the solution of your azide-containing molecule. A 1.5 to 5-fold molar excess of one of the components is recommended to drive the reaction.
-
Incubate the reaction for 2-12 hours at room temperature. The reaction can also be performed at 4°C, but may require a longer incubation time.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove any unreacted starting materials.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your conjugation reactions.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for selectivity and stability of the maleimide. |
| Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive proteins. |
| Reaction Time | 1-2 hours (RT) or 2-12 hours (4°C) | Can be optimized based on reaction progress. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A starting point; may require optimization. |
Table 2: Recommended Reaction Conditions for DBCO-Azide (SPAAC) Conjugation
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature or 4°C | Higher temperatures (up to 37°C) can increase the reaction rate. |
| Reaction Time | 2-12 hours | Dependent on concentration and temperature. |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 5:1 | Excess of one reagent can drive the reaction to completion. |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described above.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
impact of temperature on DBCO-PEG8-Maleimide reaction kinetics
This technical support center provides detailed guidance on the impact of temperature on the reaction kinetics of DBCO-PEG8-Maleimide, a bifunctional linker used in bioconjugation. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental protocols and troubleshoot common issues.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing two distinct reactive groups separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.
-
DBCO (Dibenzocyclooctyne): This group reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2]
-
Maleimide (B117702): This group reacts specifically with thiol (sulfhydryl) groups, such as the side chains of cysteine residues in proteins, via a Michael addition reaction to form a stable thioether bond.[3][4]
The reaction kinetics of both moieties are influenced by temperature, which can be modulated to control the speed and efficiency of the conjugation.
Section 1: DBCO-Azide Reaction Kinetics and Temperature Effects
The SPAAC reaction between the DBCO group and an azide (B81097) is a cornerstone of copper-free click chemistry, valued for its efficiency under physiological conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the DBCO-azide reaction? A1: The DBCO-azide reaction is efficient across a range of temperatures, typically from 4°C to 37°C.[2][5] The choice of temperature is often a balance between reaction speed and the stability of the biomolecules involved.
Q2: How does temperature affect the rate of the DBCO-azide reaction? A2: Higher temperatures generally lead to faster reaction rates. A reaction that completes in 4-12 hours at room temperature (20-25°C) might require overnight incubation (12-24 hours) at 4°C to achieve a similar yield.[5][6][7] For very rapid labeling, reactions can be performed at 37°C.[5][7]
Q3: When should I use a lower temperature (e.g., 4°C) for the reaction? A3: Lower temperatures are recommended when working with thermally sensitive biomolecules, such as proteins or antibodies, to minimize degradation and preserve their biological activity.[5][8] While the reaction is slower, overnight incubation is often sufficient for high conjugation efficiency.[8]
Q4: Can I perform the reaction above 37°C to speed it up further? A4: While technically possible, temperatures above 37°C are generally not recommended for bioconjugation applications. The risk of denaturing proteins or degrading other sensitive molecules increases significantly. For most applications, the reaction rate at 20-37°C is sufficiently fast.
Quantitative Data: Temperature vs. Reaction Time
| Temperature | Typical Reaction Time | Considerations |
| 4°C | 12 - 24 hours (Overnight) | Ideal for sensitive biomolecules to maintain stability.[5][6][8] |
| Room Temperature (20-25°C) | 2 - 12 hours | A common starting point, balancing reaction speed and sample stability.[6][7][9] |
| 37°C | 1 - 4 hours | Used to accelerate the reaction, especially with low concentrations.[5][7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Reaction time is too short for the temperature used. | Increase the incubation time. For reactions at 4°C, ensure an overnight incubation.[7] |
| Low reaction temperature. | If your biomolecule is stable, increase the temperature from 4°C to room temperature or 37°C to accelerate the rate.[5][7] | |
| Reactant concentration is too low. | Increase the concentration of one or both reactants. Reactions are more efficient at higher concentrations. | |
| Degradation of Biomolecule | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 4°C) and extend the incubation time.[5] |
Experimental Protocol: DBCO-Azide Conjugation
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
-
If the this compound is not readily soluble in the aqueous buffer, first dissolve it in a small amount of a water-miscible organic solvent (like DMSO or DMF) and then add it to the reaction buffer. Keep the final organic solvent concentration below 20% to avoid protein precipitation.[5]
-
-
Reaction Incubation:
-
Purification:
-
Remove the excess, unreacted reagent using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[5]
-
Workflow Visualization
Caption: Workflow for DBCO-Azide Conjugation Experiment.
Section 2: Maleimide-Thiol Reaction Kinetics and Temperature Effects
The Michael addition reaction between a maleimide and a thiol is a highly efficient method for bioconjugation, particularly for labeling proteins at cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the maleimide-thiol reaction? A1: Reactions are typically performed at either room temperature (20-25°C) for faster kinetics or at 4°C to protect sensitive proteins.[8]
Q2: How does temperature impact the speed of the maleimide-thiol reaction? A2: The reaction is significantly faster at room temperature, often reaching completion in 30 minutes to 2 hours.[8][9] At 4°C, the reaction rate is much slower, and an overnight incubation (8-16 hours) is generally required to achieve high conjugation efficiency.[8]
Q3: Are there other factors besides temperature that I need to control? A3: Yes, pH is a critical parameter. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[8][10] Below pH 6.5, the reaction is very slow. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with primary amines (e.g., lysine (B10760008) residues), reducing the specificity of the conjugation.[8][10]
Q4: What happens if my protein has disulfide bonds? A4: The maleimide group reacts only with free (reduced) thiols. If your protein's cysteine residues are involved in disulfide bonds, you must first reduce them using a reducing agent like TCEP or DTT. Ensure the reducing agent is removed before adding the maleimide reagent.[9]
Quantitative Data: Temperature vs. Reaction Time
| Temperature | Typical Reaction Time | Considerations |
| 4°C | 8 - 16 hours (Overnight) | Recommended for sensitive proteins to minimize degradation.[8] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Provides faster reaction kinetics for robust molecules.[8][9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction | Thiol groups are not available (oxidized). | Reduce disulfide bonds with a reagent like TCEP and remove it before adding the maleimide linker.[9] |
| Reaction time is too short for 4°C. | Ensure an overnight incubation when reacting at 4°C.[8] | |
| pH of the buffer is too low (<6.5). | Adjust the buffer to the optimal pH range of 6.5-7.5.[8][10] | |
| Loss of Specificity / Low Yield | pH of the buffer is too high (>7.5). | Lower the buffer pH to 7.0-7.5 to prevent maleimide hydrolysis and reaction with amines.[10] |
| Maleimide reagent hydrolyzed before use. | Prepare aqueous solutions of the maleimide reagent immediately before use. Do not store it in aqueous buffers.[10] |
Experimental Protocol: Maleimide-Thiol Conjugation
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein using a suitable reducing agent (e.g., 5 mM TCEP for 30 minutes at room temperature).[9]
-
Remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 7.2).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a dry, water-miscible solvent (e.g., DMSO or DMF) immediately before use.[10]
-
-
Reaction Incubation:
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or beta-mercaptoethanol.
-
Purify the conjugate from excess reagent and byproducts using desalting, dialysis, or another appropriate chromatographic method.
-
Reaction Pathway Visualization
Caption: Reaction pathways for the this compound linker.
References
- 1. chempep.com [chempep.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Protein Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to protein conjugate aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein conjugate aggregation?
A1: Protein conjugate aggregation is a multifaceted issue stemming from a variety of factors that can compromise the stability of the conjugate.[1][2] Key causes include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody or protein can introduce hydrophobic patches on the surface.[2] These patches can interact between molecules, leading to aggregation to minimize their exposure to the aqueous environment.[3]
-
Conformational Instability: The conjugation process itself, or the nature of the attached molecule, can induce conformational changes in the protein, exposing previously buried hydrophobic regions and leading to aggregation.[1]
-
Colloidal Instability: This arises from intermolecular self-interactions between conjugate molecules.
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as a pH near the protein's isoelectric point (pI) or inappropriate salt concentrations, can reduce the protein's solubility and promote aggregation.
-
High Protein Concentration: Increased concentrations of the protein conjugate can enhance the likelihood of intermolecular interactions, leading to aggregation.
-
Physical Stress: Factors like shear stress from mixing, thermal stress from elevated reaction temperatures, and repeated freeze-thaw cycles can denature the protein and induce aggregation.
-
Presence of Solvents: The use of organic solvents to dissolve hydrophobic payloads can disrupt the protein's structure and lead to the formation of aggregates.
Q2: My protein conjugate appears aggregated immediately after the conjugation reaction. What are the likely causes and how can I troubleshoot this?
A2: Immediate aggregation post-conjugation often points to issues with the reaction conditions or the reagents themselves. Here’s a breakdown of potential causes and solutions:
-
Over-labeling: The attachment of too many linker-payload molecules can significantly alter the protein's surface properties, increasing hydrophobicity and leading to aggregation.
-
Troubleshooting: Perform a titration of the labeling reagent to determine the optimal molar ratio that achieves the desired degree of labeling without causing aggregation.
-
-
Localized High Reagent Concentration: Adding the labeling reagent too quickly or without adequate mixing can create localized high concentrations, causing rapid, uncontrolled reactions and precipitation.
-
Troubleshooting: Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing.
-
-
Suboptimal Buffer pH: The pH of the reaction buffer is critical for both the efficiency of the conjugation chemistry and the stability of the protein.
-
Troubleshooting: Ensure the buffer pH is optimal for both the protein's stability and the specific conjugation chemistry being used. For many common reactions, a pH range of 7.2-8.5 is recommended, but this may need to be adjusted for pH-sensitive proteins.
-
-
Hydrophobicity of the Linker/Payload: The inherent hydrophobicity of the conjugated molecule can be a primary driver of aggregation.
-
Troubleshooting: If possible, consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer, to improve the solubility of the final conjugate.
-
Q3: My protein conjugate is soluble initially but aggregates during storage. What can I do to improve its long-term stability?
A3: Aggregation during storage is a common stability issue. The following factors and solutions should be considered:
-
Inappropriate Storage Buffer: The buffer composition, including pH and excipients, plays a crucial role in long-term stability.
-
Troubleshooting:
-
pH: Store the conjugate in a buffer with a pH that maximizes its stability, which may be different from the optimal pH for the conjugation reaction.
-
Excipients: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine, glycine) to the storage buffer.
-
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein conjugate solution can induce stress and lead to aggregation.
-
Troubleshooting: Aliquot the protein conjugate into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Store at an appropriate temperature, typically -80°C, for long-term storage.
-
-
Light Exposure: Some payloads or linkers may be photosensitive, and exposure to light can trigger degradation and subsequent aggregation.
-
Troubleshooting: Store the protein conjugate in light-protected containers.
-
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing protein conjugate aggregation, follow this logical troubleshooting workflow to identify and address the root cause.
Analytical Techniques for Aggregation Analysis
A combination of orthogonal analytical techniques is recommended to fully characterize protein aggregates.
| Analytical Technique | Principle | Information Gained | Typical Throughput |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius as they pass through a porous column. | Quantifies soluble aggregates (dimers, trimers, etc.), monomers, and fragments. | Medium |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides information on the size distribution of particles, including the presence of large aggregates. | High |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Visualizes the presence of higher molecular weight species corresponding to covalent aggregates. | High |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field. | Provides detailed information on the size, shape, and distribution of different species in solution. | Low |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a general method for analyzing protein conjugate aggregation using SEC.
1. Materials:
- SEC column (e.g., TSKgel G3000SWxl)
- HPLC or UHPLC system with a UV detector
- Mobile Phase: 100 mM Sodium Phosphate, pH 6.8
- Protein conjugate sample
- Low protein binding filters (0.22 µm)
2. Sample Preparation:
- Thaw the protein conjugate sample on ice.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet any large, insoluble aggregates.
- Filter the supernatant through a 0.22 µm low protein binding filter.
- Dilute the sample with the mobile phase to a final concentration within the linear range of the detector (typically 0.1 - 1.0 mg/mL).
3. Chromatographic Conditions:
- Flow Rate: 0.5 mL/min
- Column Temperature: Ambient or controlled at 25°C
- Detection Wavelength: 280 nm (for protein)
- Injection Volume: 20 µL
- Run Time: 30 minutes
4. Procedure:
- Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no carryover.
- Inject the prepared protein conjugate sample.
- Monitor the chromatogram for peaks corresponding to high molecular weight (HMW) species (aggregates), the monomer, and low molecular weight (LMW) species (fragments).
- Integrate the peak areas to calculate the percentage of each species.
5. Data Analysis:
- Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
start [label="Sample Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
centrifuge [label="Centrifuge (14,000 x g, 10 min, 4°C)"];
filter[label="Filter (0.22 µm)"];
dilute [label="Dilute in Mobile Phase"];
hplc [label="HPLC System Setup", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
equilibrate [label="Equilibrate Column"];
inject_blank [label="Inject Blank"];
inject_sample [label="Inject Sample"];
analysis [label="Data Analysis", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
integrate [label="Integrate Peak Areas"];
calculate [label="Calculate % Aggregate"];
result [label="Quantified Aggregates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> centrifuge -> filter -> dilute -> hplc;
hplc -> equilibrate -> inject_blank -> inject_sample -> analysis;
analysis -> integrate -> calculate -> result;
}
<b>Caption: Experimental workflow for SEC analysis.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
This protocol outlines the general steps for assessing the size distribution of protein conjugates using DLS.
1. Materials:
* DLS instrument
* Low-volume disposable or quartz cuvettes
* Protein conjugate sample
* Appropriate buffer (same as the sample buffer)
* Low protein binding filters (0.22 µm)
2. Sample Preparation:
* Filter a sufficient volume of the sample buffer through a 0.22 µm filter to be used as a blank and for dilution.
* Centrifuge the protein conjugate sample at 14,000 x g for 10 minutes at 4°C.
* Filter the supernatant through a 0.22 µm low protein binding filter directly into a clean cuvette.
* Ensure the sample concentration is appropriate for the instrument (typically 0.1 - 1.0 mg/mL). The sample should be visually clear.
3. Instrument Setup and Measurement:
* Set the instrument parameters, including the temperature (e.g., 25°C) and the viscosity of the solvent.
* Place the cuvette containing the filtered buffer (blank) into the instrument and perform a measurement to ensure the cuvette and buffer are clean.
* Replace the blank with the sample cuvette.
* Allow the sample to equilibrate to the set temperature for at least 5 minutes.
* Perform the DLS measurement. The instrument will collect data over a set period (e.g., 10-20 acquisitions of 10 seconds each).
4. Data Analysis:
* The instrument software will generate a size distribution plot (intensity, volume, and number distributions).
* Examine the intensity distribution for the presence of large particles, which are indicative of aggregates.
* Report the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value > 0.3 generally indicates a polydisperse sample, which may contain aggregates.
Protocol 3: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Visualizing Aggregates
This protocol describes the use of non-reducing SDS-PAGE to visualize covalent aggregates.
1. Materials:
* Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gel)
* SDS-PAGE running buffer
* 2X non-reducing sample loading buffer
* Protein molecular weight standards
* Protein conjugate sample
* Coomassie staining solution
* Destaining solution
* Electrophoresis apparatus and power supply
2. Sample Preparation:
* Dilute the protein conjugate sample and a non-conjugated protein control to a concentration of 1 mg/mL in the appropriate buffer.
* Mix 10 µL of the protein sample with 10 µL of 2X non-reducing sample loading buffer.
* Heat the samples at 70°C for 10 minutes. Do not boil , as this can induce aggregation. Do not add a reducing agent like DTT or β-mercaptoethanol if you want to visualize disulfide-linked aggregates.
3. Electrophoresis:
* Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
* Load 10-20 µL of the prepared samples and the molecular weight standards into the wells.
* Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
4. Staining and Visualization:
* Carefully remove the gel from the cassette and place it in the Coomassie staining solution.
* Stain for 30-60 minutes with gentle agitation.
* Transfer the gel to the destaining solution and destain until the protein bands are clearly visible against a clear background.
* Image the gel using a gel documentation system.
5. Data Analysis:
* Compare the lane containing the protein conjugate to the non-conjugated control.
* Look for the appearance of high molecular weight bands in the conjugate lane, which are indicative of covalent aggregates. The monomer band of the conjugate should also show a slight increase in molecular weight compared to the unconjugated protein.
References
Technical Support Center: Purification of Biomolecules after DBCO-PEG8-Maleimide Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG8-Maleimide. The focus is on the critical step of removing unreacted linker from the solution to ensure the purity and integrity of the final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after the conjugation reaction?
Removing excess, unreacted this compound is a critical step for several reasons. Firstly, the presence of free linker can lead to inaccurate characterization of your conjugate, affecting calculations of conjugation efficiency and drug-to-antibody ratio (DAR). Secondly, unreacted maleimide (B117702) or DBCO groups can interfere with downstream applications by reacting non-specifically with other molecules.[1] In therapeutic applications like antibody-drug conjugates (ADCs), failure to remove excess linker and payload is a significant safety concern, as unconjugated cytotoxic components can lead to off-target toxicity.[2][3]
Q2: What are the primary methods for removing small molecules like unreacted this compound?
The most common methods leverage the size difference between the large, conjugated biomolecule (e.g., an antibody at ~150 kDa) and the much smaller this compound linker (~1 kDa).[2] Key techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size as they pass through a column packed with porous resin.[4]
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules by allowing the selective diffusion of smaller molecules (like the linker) into a large volume of buffer.
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable method used extensively in ADC manufacturing. It uses pressure and a semi-permeable membrane to exchange buffer and wash away small molecule impurities.
-
Spin Desalting Columns: A rapid form of gel filtration suitable for small sample volumes, ideal for quick cleanup.
Q3: How do I choose the most appropriate purification method for my experiment?
The choice of method depends on your sample volume, the nature of your biomolecule, the required final purity, and available equipment. For small-scale, rapid purification, spin desalting columns are very effective. For larger volumes or when high purity is essential, SEC or TFF are preferred. TFF is particularly well-suited for industrial-scale ADC production due to its scalability and efficiency. Dialysis is a simple, cost-effective method but is generally slower and may lead to sample dilution.
Q4: Can the purification process also remove the organic solvent (e.g., DMSO, DMF) used to dissolve the linker?
Yes. Methods like Tangential Flow Filtration (TFF) and dialysis are very effective at removing organic solvents used during the conjugation reaction. TFF systems, in particular, are often designed to be compatible with common solvents like DMSO and DMAc and can efficiently clear them from the final product solution. When using gel filtration or spin columns, it is important to first exchange the column resin with the desired final buffer to facilitate solvent removal.
Troubleshooting Guide
Problem: Low recovery of my conjugated protein after purification.
| Possible Cause | Recommended Solution |
| Non-specific Adsorption | The protein may be binding to the dialysis membrane, chromatography resin, or TFF filter. Try using a device with a low-protein-binding material, such as regenerated cellulose. For TFF, ensure the membrane material is appropriate for your biomolecule. |
| Protein Aggregation/Precipitation | The buffer conditions (pH, ionic strength) may be suboptimal, causing the protein to aggregate and be lost during purification. Ensure your buffer is compatible with your protein's stability profile. Hydrophobic interaction chromatography (HIC) can sometimes be used to remove aggregates. |
| Incorrect MWCO Selection | If using dialysis or TFF, a Molecular Weight Cut-Off (MWCO) that is too close to the protein's molecular weight could result in product loss. A general rule is to select a membrane with an MWCO that is one-third to one-half the molecular weight of the molecule you wish to retain. |
Problem: Analysis shows incomplete removal of the unreacted this compound.
| Possible Cause | Recommended Solution |
| Insufficient Purification Time/Volume | For dialysis, ensure you are using a sufficient volume of dialysis buffer (dialysate) and performing enough buffer changes. For TFF, increase the number of diavolumes (buffer exchanges) to improve clearance. For SEC, ensure the column is long enough for adequate separation. |
| Incorrect MWCO Selection | The MWCO of the dialysis membrane or TFF filter may be too small, preventing the efficient passage of the unreacted linker. Select a membrane with an MWCO well above the linker's molecular weight (e.g., a 10K MWCO membrane for a ~1 kDa linker). |
| Sample Overload | Overloading a size exclusion or spin desalting column can lead to poor resolution and co-elution of the linker with the protein. Reduce the sample volume applied to the column or use a larger column. |
| Maleimide Hydrolysis | The maleimide group can hydrolyze in aqueous solutions, especially at pH > 7.5. The hydrolyzed linker may have different properties and be more difficult to remove. Ensure purification is performed promptly after the reaction. |
Data Presentation
Comparison of Common Purification Methods
| Method | Principle | Typical Scale | Speed | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | Lab Scale (µL to mL) | Moderate (30-60 min) | High resolution, can also separate aggregates. | Can lead to sample dilution, risk of column clogging. |
| Dialysis | Diffusion across a semi-permeable membrane | Lab Scale (µL to L) | Slow (Hours to overnight) | Simple, gentle on proteins, low cost. | Time-consuming, potential for sample loss and dilution. |
| Tangential Flow Filtration (TFF) | Convective transport through a semi-permeable membrane | Process Scale (mL to >1000 L) | Fast | Highly scalable, efficient, combines purification and concentration. | Requires specialized equipment, potential for membrane fouling. |
| Spin Desalting Columns | Centrifugation-based gel filtration | Micro Scale (µL to <4 mL) | Very Fast (<15 min) | Rapid, high recovery, easy to use. | Limited to small sample volumes, not suitable for high-resolution separation. |
Experimental Protocols
Protocol 1: Removal by Spin Desalting Column (Small Scale)
This method is ideal for purifying sample volumes up to 2.5 mL.
-
Column Equilibration: Remove the column's bottom closure and place it in a collection tube. Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer.
-
Buffer Exchange: Add 2-3 column volumes of your desired final buffer (e.g., PBS) to the top of the resin. Centrifuge at 1,500 x g for 2 minutes. Repeat this step 2-3 times to ensure the original storage buffer is fully replaced. Discard the flow-through.
-
Sample Loading: Place the spin column in a new, clean collection tube. Slowly apply your reaction mixture containing the conjugated protein and excess linker to the center of the resin bed.
-
Purification: Centrifuge the column at 1,500 x g for 2 minutes. The flow-through in the collection tube is your purified, desalted protein conjugate. The unreacted this compound remains trapped in the column resin.
Protocol 2: Removal by Dialysis (Medium to Large Scale)
This protocol is suitable for purifying larger volumes where speed is not the primary concern.
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water to remove preservatives).
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Dialysis: Immerse the sealed dialysis device in a large volume of stirring dialysis buffer (at least 200-500 times the sample volume) at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours or overnight. For maximum efficiency, perform at least two to three buffer changes.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The concentration of the unreacted linker will be reduced to negligible levels.
Visualizations
Caption: High-level workflow for bioconjugation and subsequent purification.
Caption: Troubleshooting logic for low protein recovery after purification.
References
Technical Support Center: Stability of DBCO-PEG8-Maleimide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues encountered with DBCO-PEG8-Maleimide conjugates during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent is not conjugating to my thiol-containing molecule. What are the possible causes?
A1: Several factors could lead to conjugation failure. A primary reason is the hydrolysis of the maleimide (B117702) group. Maleimides are susceptible to hydrolysis in aqueous solutions, particularly at a pH above 7.5, which renders them unreactive towards thiols.[1] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[1][2][3] For storage, the reagent should be dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF and stored at -20°C or -80°C, protected from light and moisture.[1][4][5][6][7] Another possibility is the presence of thiol-containing compounds in your buffer, which will compete with your target molecule for the maleimide.[4][5]
Q2: I've successfully conjugated my protein, but I'm observing a loss of the conjugated molecule over time. Why is this happening?
A2: The thioether bond formed between the maleimide and a thiol group is not entirely stable and can undergo a retro-Michael reaction.[8][9][10] This is an equilibrium process that can lead to the deconjugation of your molecule. This process is accelerated in the presence of other thiols, such as glutathione (B108866), which is abundant in cellular environments.[9]
Q3: How can I improve the long-term stability of my this compound conjugate?
A3: The stability of the conjugate can be significantly improved by hydrolysis of the succinimide (B58015) ring in the thioether adduct.[11][12][13] This ring-opening reaction creates a more stable product that is not susceptible to the retro-Michael reaction and thiol exchange.[12][13][14] While this hydrolysis occurs spontaneously, the rate can be slow for commonly used N-alkyl-substituted maleimides.[12][13][15] For long-term storage of the purified conjugate, it is recommended to store it at 2-8°C in the dark for up to one week.[4][5] For longer-term storage, adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to prevent microbial growth is advised.[2][4] Adding 50% glycerol (B35011) and storing at -20°C can extend the shelf life for up to a year.[2][4]
Q4: What are the optimal storage conditions for the this compound reagent itself?
A4: The solid this compound reagent should be stored at -20°C, desiccated, and protected from light.[16][17][18] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C for up to one month or -80°C for up to six months.[4][6][7] It is crucial to avoid repeated freeze-thaw cycles.[17]
Q5: I am seeing aggregation of my this compound conjugate. What could be the cause?
A5: The DBCO group is hydrophobic, which can lead to aggregation of the conjugate, especially with proteins.[8][19] This can be a significant issue, potentially leading to faster clearance in vivo and affecting experimental results.[8][19] To mitigate this, it is important to work with optimal protein concentrations and consider the overall formulation of your conjugate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group. | Prepare fresh aqueous solutions of the maleimide reagent before each use.[1][2][3] Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C.[4][5][6][7] |
| Presence of thiols in the buffer. | Ensure your reaction buffer is free of thiol-containing compounds (e.g., DTT, BME).[4][5] | |
| Incorrect pH of the reaction buffer. | The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][4][16] At pH > 7.5, hydrolysis and reaction with amines increase.[1][16] | |
| Loss of conjugate during storage or in vitro/in vivo experiments | Retro-Michael reaction (thiol exchange). | Induce hydrolysis of the succinimide ring to form a more stable, ring-opened product.[12][13] This can sometimes be facilitated by adjusting the pH or by using maleimide derivatives designed for faster hydrolysis post-conjugation.[12][20] |
| Degradation of the DBCO moiety. | DBCO can be sensitive to oxidation and some reducing agents.[21] Protect from light and avoid harsh conditions. DBCO-modified antibodies can lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C.[22] | |
| Precipitation or aggregation of the conjugate | Hydrophobicity of the DBCO group. | Optimize the concentration of the conjugate. Consider the formulation and buffer conditions to improve solubility. The PEG8 spacer is designed to enhance solubility.[9] |
| Inconsistent results between experiments | Inconsistent reagent quality. | Aliquot stock solutions of the this compound reagent to avoid multiple freeze-thaw cycles.[17] Always use fresh dilutions for conjugation reactions. |
| Variability in protein/molecule preparation. | Ensure consistent and complete reduction of disulfide bonds (if necessary) to generate free thiols for conjugation.[4][5] |
Stability of Bioconjugation Linkages
The following table summarizes the stability of different bioconjugation linkages, providing a comparison for researchers.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[8] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO.[8] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[8] Hydrolysis of the succinimide ring can increase stability.[12][13] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[8] |
Experimental Protocols
Protocol: Assessment of Conjugate Stability via HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in a solution containing a competing thiol (e.g., glutathione) using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a stock solution of your purified this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of glutathione (GSH) in the same buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the conjugate solution with the GSH solution to a final desired concentration (e.g., 1 mg/mL conjugate and 1 mM GSH).
-
Prepare a control sample with the conjugate in buffer only.
-
Incubate both samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase or size-exclusion HPLC.
-
Monitor the chromatograms for the appearance of deconjugated species and the decrease in the peak corresponding to the intact conjugate.
-
Quantify the peak areas to determine the percentage of intact conjugate remaining over time.
-
Visualizing Stability and Degradation
Degradation Pathways of a Maleimide-Thiol Adduct
Caption: Key degradation pathways for a maleimide-thiol conjugate.
Experimental Workflow for Assessing Conjugate Stability
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanocs.net [nanocs.net]
- 17. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]
- 18. This compound | BroadPharm [broadpharm.com]
- 19. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. interchim.fr [interchim.fr]
Validation & Comparative
A Comparative Guide to the Stability of DBCO-PEG8-Maleimide and NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable and efficient linker is a critical determination in the development of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The linker's stability directly impacts the efficacy, safety, and pharmacokinetics of the final product. This guide provides an objective comparison of the stability of two commonly employed linker chemistries: DBCO-PEG8-Maleimide, a component used in copper-free click chemistry and subsequent thiol conjugation, and N-hydroxysuccinimide (NHS) ester linkers, widely used for amine modification.
Introduction to the Linkers
This compound is a heterobifunctional linker. The dibenzocyclooctyne (DBCO) group reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and highly efficient. The maleimide (B117702) group provides a reactive handle for covalent bonding with thiol groups, typically from cysteine residues in proteins. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces immunogenicity.
NHS ester linkers are activated esters that react with primary amines, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds. This chemistry is one of the most common methods for protein labeling and crosslinking.
This guide will focus on the stability of the resulting linkages formed by the maleimide and NHS ester reactive groups.
Core Stability Challenges
The stability of a bioconjugate is often challenged by the physiological environment. For maleimide and NHS ester based linkers, the primary degradation pathways are distinct:
-
Maleimide Linkers: The thiosuccinimide linkage formed between a maleimide and a thiol is susceptible to a retro-Michael reaction . This reaction is a reversal of the initial conjugation, leading to deconjugation and potential exchange with other thiol-containing molecules in the biological milieu, such as glutathione (B108866) (GSH) or albumin.[1][2]
-
NHS Ester Linkers: The primary stability concern for NHS esters is hydrolysis . In an aqueous environment, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and preventing the desired reaction with the target amine.[3][4] The rate of hydrolysis is highly dependent on the pH of the solution.[5]
Quantitative Stability Data
The following tables summarize key quantitative data on the stability of maleimide-thiol conjugates and NHS esters under various conditions.
Table 1: Stability of Maleimide-Thiol Conjugates
| Linker Type | Condition | Half-life (t½) | Key Findings & Reference |
| Maleimide-Thiol Adduct | 5 mM Cysteine, PBS, 37°C | ~8% loss after 7 days | Thiobutanoyl-linked maleimide adducts are more stable than those formed with reduced antibody cysteines. |
| Maleimide-Thiol Adduct | Presence of Glutathione (GSH) | ~4 minutes | Highly susceptible to retro-Michael reaction and exchange with thiols. |
| N-ethyl maleimide (NEM) - MPA Conjugate | Incubated with Glutathione | 3.1 hours | The nature of the N-substituent on the maleimide significantly impacts stability. |
| N-phenyl maleimide (NPM) - MPA Conjugate | Incubated with Glutathione | 18 hours | N-phenyl substitution shows increased stability compared to N-ethyl. |
| Ring-Opened (Hydrolyzed) Maleimide-Thiol Adduct | Physiological Conditions | > 2 years | Hydrolysis of the succinimide (B58015) ring "locks" the conjugate, preventing retro-Michael addition. |
Table 2: Stability of NHS Esters (Hydrolysis)
| pH | Temperature | Half-life (t½) of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.0 | Room Temp. | ~7 hours | |
| 8.0 | Room Temp. | ~1 hour | |
| 8.5 | Room Temp. | 130 - 180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | 5 - 125 minutes |
Reaction Mechanisms and Stability Pathways
The following diagrams illustrate the key chemical reactions and stability-related pathways for both maleimide and NHS ester linkers.
Experimental Protocols
Protocol 1: Assessing the Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione
This protocol provides a method to evaluate the stability of a maleimide-thiol conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione, mimicking in vivo conditions.
Materials:
-
Maleimide-conjugated molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., N-ethylmaleimide)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the maleimide conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS (e.g., 50 mM).
-
In a microcentrifuge tube, add the maleimide conjugate to PBS to a final concentration of 1 mg/mL.
-
Add the GSH stock solution to the conjugate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a molar excess of N-ethylmaleimide to cap any free thiols.
-
Analyze the samples by reverse-phase HPLC, monitoring the peak corresponding to the intact conjugate.
-
Calculate the percentage of intact conjugate at each time point relative to the t=0 time point to determine the rate of degradation.
Protocol 2: Determining the Hydrolysis Rate of an NHS Ester
This protocol describes a method to determine the half-life of an NHS ester in an aqueous buffer at a specific pH.
Materials:
-
NHS ester linker
-
Amine-free buffer of desired pH (e.g., phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Allow the NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO).
-
Prepare the amine-free buffer at the desired pH and temperature.
-
Add a small volume of the NHS ester stock solution to the buffer in a cuvette to a final concentration that gives an initial absorbance reading in the linear range of the spectrophotometer (typically at 260 nm, where the NHS leaving group absorbs).
-
Immediately begin monitoring the decrease in absorbance at 260 nm over time.
-
Record the absorbance at regular intervals until the reading stabilizes.
-
The rate of hydrolysis can be determined by plotting the natural log of the absorbance versus time. The half-life (t½) can be calculated from the first-order rate constant.
Comparative Workflow for Linker Stability Assessment
The following diagram outlines a logical workflow for comparing the stability of bioconjugates prepared with maleimide and NHS ester linkers.
Conclusion and Recommendations
The choice between a this compound and an NHS ester linker is fundamentally dependent on the target functional group and the desired stability profile of the final bioconjugate.
-
NHS ester linkers form highly stable amide bonds with primary amines under optimal conditions. The main challenge is the competing hydrolysis of the NHS ester during the conjugation reaction. Careful control of pH is paramount to maximize conjugation efficiency. Once formed, the resulting amide bond is generally very stable under physiological conditions.
-
The maleimide component of the this compound linker provides a thiol-specific conjugation strategy. However, the resulting thiosuccinimide bond is inherently less stable than an amide bond and is susceptible to a retro-Michael reaction, leading to premature drug release in the presence of endogenous thiols like glutathione. Strategies to mitigate this instability, such as inducing hydrolysis of the succinimide ring to the more stable ring-opened form, should be considered for applications requiring long-term in vivo stability.
For applications demanding high in vivo stability, an NHS ester linkage is generally superior, provided that the target biomolecule has accessible primary amines and the conjugation reaction is optimized to minimize hydrolysis. If thiol-specific conjugation is required, careful consideration of the maleimide linker design is necessary. Newer generation maleimides or post-conjugation stabilization strategies, such as hydrolysis, may be required to achieve the desired stability profile for therapeutic applications.
References
A Head-to-Head Comparison of DBCO-PEG8-Maleimide and SMCC for Antibody-Drug Conjugates
A Comprehensive Guide for Researchers in Drug Development
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy, stability, and therapeutic window. This guide provides an in-depth, objective comparison of two prominent linker technologies: the conventional non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the more recent DBCO-PEG8-Maleimide, which incorporates a polyethylene (B3416737) glycol (PEG) spacer and utilizes bioorthogonal click chemistry.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, conjugation methodologies, and the impact of their distinct features on the performance of ADCs. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | SMCC |
| Conjugation Chemistry | Copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Maleimide-thiol reaction | Amine-reactive NHS ester and Maleimide-thiol reaction |
| Bond Stability | Forms a highly stable triazole and thioether bond | Forms a thioether bond susceptible to retro-Michael reaction, potentially leading to premature drug release[1] |
| Homogeneity (DAR) | Can achieve a more homogeneous product with a well-defined DAR through site-specific conjugation[2] | Often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites[2] |
| Hydrophilicity | Enhanced due to the PEG8 spacer, which can improve solubility and reduce aggregation[3][4][5] | The cyclohexane (B81311) component is more hydrophobic, which can contribute to aggregation, especially with hydrophobic payloads |
| Pharmacokinetics | The PEG spacer can lead to a longer circulation half-life and slower plasma clearance[3][4] | Can have a faster clearance compared to ADCs with hydrophilic linkers[6] |
| In Vitro Cytotoxicity | Effective, though the PEG spacer might cause some steric hindrance, potentially slightly reducing immediate cytotoxicity[4] | Potent, with cytotoxicity directly related to the payload and target antigen expression |
Visualizing the Conjugation Pathways
The choice of linker dictates the entire workflow of ADC synthesis. The following diagrams, generated using Graphviz, illustrate the distinct conjugation strategies for this compound and SMCC.
Delving Deeper: A Chemical and Functional Comparison
The Chemistry of Conjugation and Linker Stability
SMCC employs a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, such as the lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond. This introduces a maleimide (B117702) group onto the antibody. In the second step, a thiol-containing payload reacts with the maleimide group to form a thioether bond. While this thioether bond is generally stable, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream. This can lead to premature release of the cytotoxic payload, increasing the risk of off-target toxicity and reducing the therapeutic efficacy of the ADC.[1]
This compound offers a more modern and robust conjugation strategy. This heterobifunctional linker allows for a two-pronged approach. The maleimide group reacts with a thiol-containing payload to form a stable thioether bond, similar to SMCC. However, the dibenzocyclooctyne (DBCO) group is designed for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." In this approach, the antibody is first functionalized with an azide (B81097) group. The DBCO--payload conjugate then reacts with the azide-functionalized antibody to form a highly stable triazole ring. This bioorthogonal reaction is highly specific and occurs under mild, physiological conditions, minimizing damage to the antibody. The resulting triazole linkage is significantly more stable than the thioether bond of maleimide-based linkers, reducing the likelihood of premature drug release.
The Role of the PEG8 Spacer
A key structural difference between this compound and SMCC is the presence of an eight-unit polyethylene glycol (PEG) spacer in the former. This hydrophilic spacer imparts several advantageous properties to the resulting ADC:
-
Improved Hydrophilicity and Reduced Aggregation: Hydrophobic payloads can induce aggregation of ADCs, which can lead to rapid clearance from circulation and potential immunogenicity. The hydrophilic PEG8 spacer helps to shield the hydrophobic drug, improving the overall solubility of the ADC and reducing its tendency to aggregate.[3][4][5]
-
Enhanced Pharmacokinetics: The PEG spacer creates a "hydration shell" around the ADC, increasing its hydrodynamic size. This leads to a longer circulation half-life and slower plasma clearance, allowing for greater exposure of the tumor to the therapeutic agent.[3][4]
-
Potential for Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG spacers can enable the development of ADCs with higher DARs without compromising their stability or pharmacokinetic properties.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for preparing ADCs with both SMCC and this compound.
Protocol 1: ADC Synthesis using SMCC
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)
-
SMCC crosslinker
-
Thiol-containing cytotoxic payload
-
Reaction buffers (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer.
-
Antibody Activation with SMCC:
-
Dissolve SMCC in a suitable organic solvent (e.g., DMSO) immediately before use.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column or SEC to remove unreacted SMCC.
-
Conjugation with Thiolated Payload:
-
Dissolve the thiol-containing payload in a compatible solvent.
-
Add the payload solution to the purified maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching reagent like cysteine to cap any unreacted maleimide groups.
-
Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.
Protocol 2: ADC Synthesis using this compound and Click Chemistry
Materials:
-
Monoclonal antibody (mAb)
-
Azide-functionalization reagent (e.g., Azide-PEG4-NHS ester)
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Desalting columns or SEC system
Procedure:
-
Antibody Azide Functionalization:
-
React the antibody with a molar excess of an azide-NHS ester in a suitable buffer (e.g., PBS, pH 8.0-8.5) for 1-2 hours at room temperature.
-
Remove excess azide reagent by dialysis or using a desalting column.
-
-
Preparation of DBCO-Payload Conjugate:
-
Dissolve this compound in an organic solvent like DMSO.
-
React the this compound with a slight molar excess of the thiol-containing payload in a suitable buffer (pH 6.5-7.5) for 1-2 hours at room temperature.
-
-
Copper-Free Click Chemistry Conjugation:
-
Add the DBCO-payload conjugate to the azide-functionalized antibody. A molar excess of the DBCO-payload conjugate is often used to drive the reaction to completion.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7]
-
-
Purification: Purify the final ADC using SEC or HIC to remove unreacted DBCO-payload and other impurities.
Quantitative Data Summary
Table 1: Pharmacokinetic Profile Comparison
| Parameter | ADC with this compound | ADC with SMCC | Reference |
| Clearance | Slower | Faster | [6] |
| Half-life (t½) | Longer | Shorter | [3][4] |
| Overall Exposure (AUC) | Increased | Lower | [4] |
Data is inferred from studies comparing PEGylated vs. non-PEGylated linkers and studies on SMCC linker stability.
Table 2: In Vitro Cytotoxicity (IC50) Comparison
| Cell Line | ADC with this compound | ADC with SMCC | Reference |
| Antigen-Positive | Potent, comparable to SMCC-ADCs | Potent | [8] |
| Antigen-Negative | Low cytotoxicity | Low cytotoxicity | [8] |
Cytotoxicity is highly dependent on the payload, antibody, and target cell line. Both linker types can produce highly potent and specific ADCs.
Conclusion
The choice between this compound and SMCC for ADC development represents a trade-off between established methodologies and modern advancements. SMCC is a well-characterized and widely used linker, but its potential for instability and the generation of heterogeneous products are significant drawbacks.
This compound, on the other hand, offers several compelling advantages. The use of copper-free click chemistry results in a more stable and homogeneous ADC. The integrated PEG8 spacer enhances the hydrophilicity of the conjugate, leading to improved pharmacokinetics and a reduced risk of aggregation. These features can contribute to a wider therapeutic window and a more favorable safety profile.
For researchers aiming to develop next-generation ADCs with optimized stability, homogeneity, and in vivo performance, this compound and similar advanced linker technologies present a clear path forward. While the initial setup for click chemistry may be more involved than traditional methods, the potential benefits in terms of the final product's quality and efficacy are substantial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Copper-Free Click Chemistry: A Superior Strategy for Bioconjugation
In the landscape of bioconjugation, "click chemistry" has emerged as a revolutionary tool for its efficiency, selectivity, and biocompatibility. Among the most prominent click reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). While both achieve the same fundamental transformation—the formation of a stable triazole linkage—SPAAC offers significant advantages, particularly in applications involving living systems. This guide provides a detailed comparison of these two powerful techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The primary drawback of CuAAC lies in its reliance on a copper(I) catalyst, which is known to be cytotoxic.[1][2] This toxicity can interfere with biological processes and compromise the integrity of live-cell and in vivo experiments.[1][2] SPAAC circumvents this issue by eliminating the need for a metal catalyst altogether.[3] The reaction is driven by the intrinsic strain of a cyclooctyne (B158145), which readily reacts with an azide (B81097). This fundamental difference renders SPAAC exceptionally biocompatible and the superior choice for applications where cell viability is paramount.
Performance Comparison: A Quantitative Look
The choice between SPAAC and CuAAC often involves a trade-off between reaction speed and biocompatibility. While CuAAC is generally faster, the development of new, highly reactive cyclooctynes has significantly narrowed this gap. The following tables summarize key quantitative data for a direct comparison of the two methods.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | Excellent |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Key Advantage | High reaction rates and yields. | Bioorthogonal and ideal for in vivo and live-cell applications. |
| Key Disadvantage | Potential for copper-induced toxicity. | Can be slower than CuAAC, dependent on cyclooctyne choice. |
Table 1: General Comparison of CuAAC and SPAAC
Reaction Kinetics
The second-order rate constants (k₂) are a measure of reaction speed. While CuAAC exhibits consistently high rates, the kinetics of SPAAC are highly dependent on the specific cyclooctyne used.
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal alkyne + Azide with Cu(I) catalyst | 1 - 100 |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) + Azide | ~0.01 - 0.07 |
| SPAAC | DIBAC (Dibenzoazacyclooctyne) + Azide | ~0.3 |
Table 2: Comparative Reaction Kinetics
Cytotoxicity
The cytotoxicity of the copper catalyst is a major concern for in vitro and in vivo applications of CuAAC. The use of copper-chelating ligands can mitigate this toxicity to some extent.
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | ~75% |
| CuAAC | 100 µM CuSO₄ without ligand | Significantly cytotoxic |
| CuAAC | 100 µM CuSO₄ with ligand 2 | Decreased viability |
| CuAAC | 100 µM CuSO₄ with ligand 3 | Slightly slower cell proliferation |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability |
Table 3: Comparative Cytotoxicity of Copper Catalyst
Experimental Protocols
Detailed methodologies are essential for reproducible experiments. The following are representative protocols for SPAAC in live cells and CuAAC in a cell lysate.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-fluorophore conjugate (e.g., DBCO-488)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol provides a general guideline for labeling an alkyne-tagged protein in a cell lysate with an azide-containing reporter molecule.
Materials:
-
Cell lysate containing the alkyne-modified protein (1-5 mg/mL)
-
PBS buffer
-
Azide detection reagent (e.g., fluorescent azide)
-
100 mM THPTA ligand in water
-
20 mM Copper(II) sulfate (B86663) (CuSO₄) in water
-
300 mM Sodium ascorbate (B8700270) in water (freshly prepared)
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the following:
-
50 µL protein lysate
-
90 µL PBS buffer
-
20 µL of 2.5 mM corresponding azide detection reagent
-
-
Vortex briefly to mix.
-
-
Addition of Catalyst Components:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiation of Click Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Downstream Analysis:
-
The proteins in the lysate are now labeled and ready for downstream processing and analysis, such as SDS-PAGE or western blotting.
-
Visualizing the Chemistries
The following diagrams illustrate the fundamental mechanisms and a general experimental workflow for both SPAAC and CuAAC.
Caption: Mechanisms of SPAAC and CuAAC reactions.
Caption: General experimental workflows for SPAAC and CuAAC.
Caption: Decision pathway for choosing between SPAAC and CuAAC.
Conclusion
For researchers, scientists, and drug development professionals, the choice between copper-free click chemistry and CuAAC is contingent upon the specific experimental context. For applications involving live cells or whole organisms, the unparalleled biocompatibility of SPAAC makes it the unequivocally superior method. While CuAAC may offer faster kinetics in some instances, the inherent cytotoxicity of the copper catalyst presents a significant and often unacceptable variable in biological experiments. The continued development of highly reactive cyclooctynes is further solidifying SPAAC's position as the gold standard for bioorthogonal chemistry in living systems.
References
A Comparative Guide to the HPLC Validation of DBCO-PEG8-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development. The choice of linker is critical to the stability, efficacy, and homogeneity of the final product, such as in Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the DBCO-PEG8-Maleimide linker with other common alternatives, supported by established HPLC-based validation methodologies.
Dibenzocyclooctyne (DBCO) linkers are central to copper-free click chemistry, a bioorthogonal reaction that allows for highly specific and efficient conjugation of molecules in complex biological environments. The this compound linker combines the advantages of strain-promoted alkyne-azide cycloaddition (SPAAC) with the thiol-reactive chemistry of maleimides, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the success of conjugation reactions involving this linker is paramount, and High-Performance Liquid Chromatography (HPLC) is the gold-standard analytical technique for this purpose.
Performance Comparison of Conjugation Linkers
The selection of a linker is a critical decision in the design of bioconjugates. The following table provides a comparative overview of this compound against other commonly used linkers.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thiol-Maleimide (General) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & Maleimide-thiol addition | NHS ester aminolysis & Maleimide-thiol addition | Maleimide-thiol addition |
| Specificity | High: Bio-orthogonal reaction of DBCO with azide (B81097) minimizes side reactions. Maleimide (B117702) reacts specifically with thiols. | High: NHS ester reacts with primary amines, and maleimide reacts with thiols. | High for the maleimide-thiol reaction. |
| Reaction Steps | Typically a 2-step process: 1) Introduction of azide/DBCO to biomolecules. 2) Conjugation reaction. | Typically a 2-step process: 1) Activation of one molecule with SMCC. 2) Conjugation to the thiol-containing molecule. | Typically a 2-step process: 1) Introduction of a thiol or maleimide. 2) Conjugation. |
| Biocompatibility | Excellent: Copper-free click chemistry is well-suited for in vivo applications. | Good: Widely used, but NHS ester hydrolysis can be a competing reaction. | Good, but the stability of the thioether bond can be a concern. |
| Hydrophilicity | High: The PEG8 spacer significantly improves water solubility. | Low: The linker is hydrophobic, which can lead to aggregation with hydrophobic payloads. | Varies depending on the specific linker structure. |
| Stability of Conjugate | High: The triazole ring formed from click chemistry is highly stable. The thioether bond is also stable. | Moderate: The succinimide (B58015) ring can undergo hydrolysis, and the thioether bond can undergo retro-Michael reaction[1]. | Moderate: Susceptible to retro-Michael reaction, leading to deconjugation[1]. |
| Homogeneity of Product | Potentially high, especially with site-specific introduction of the azide or DBCO group. | Can be heterogeneous if targeting lysine (B10760008) residues, which are abundant on antibodies. | Depends on the number and accessibility of thiol groups. |
| HPLC Analysis | RP-HPLC and HIC are commonly used to assess conjugation and purity. | RP-HPLC and HIC are standard methods for characterization. | RP-HPLC and HIC are used to monitor the reaction and purify the product. |
Experimental Protocols for HPLC Validation
Accurate and reproducible HPLC methods are essential for the validation of this compound conjugation. Below are detailed protocols for Reversed-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX) that can be adapted for specific applications.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Assessment
RP-HPLC is a powerful technique for assessing the purity of the conjugate and determining the drug-to-antibody ratio (DAR) under denaturing conditions.
Materials and Reagents:
-
This compound conjugated protein (e.g., ADC)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a C4 or C8 column suitable for protein analysis
Procedure:
-
Sample Preparation: Dilute the conjugated protein sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and at the wavelength corresponding to the conjugated molecule (e.g., payload).
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 60 30 90 35 90 36 20 | 40 | 20 |
-
-
Data Analysis: Integrate the peak areas of the unconjugated protein and the conjugated species. The retention time of the conjugate will be longer than that of the unconjugated protein due to the increased hydrophobicity of the this compound linker and the payload. The DAR can be calculated from the relative peak areas and the extinction coefficients of the protein and the payload.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions and is particularly useful for resolving species with different numbers of conjugated linkers (DAR distribution).
Materials and Reagents:
-
This compound conjugated protein
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., Butyl or Phenyl)
Procedure:
-
Sample Preparation: Dilute the sample in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Chromatographic Conditions:
-
Column: HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis: Peaks eluting at lower concentrations of Mobile Phase B (higher salt concentration) are more hydrophobic. The different peaks correspond to the protein with varying numbers of conjugated this compound linkers (e.g., DAR 0, 2, 4, 6, 8). The average DAR can be calculated by the weighted average of the peak areas.
Protocol 3: Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
IEX separates molecules based on differences in their net surface charge. Conjugation can alter the charge of a protein, allowing for the separation of conjugated and unconjugated species.
Materials and Reagents:
-
This compound conjugated protein
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
Weak cation exchange (WCX) column
Procedure:
-
Sample Preparation: Desalt the sample into Mobile Phase A and adjust the concentration to 1 mg/mL.
-
Chromatographic Conditions:
-
Column: WCX column (e.g., ProPac WCX-10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 25 100 30 100 31 5 | 35 | 5 |
-
-
Data Analysis: The conjugation of this compound may alter the protein's isoelectric point (pI). This can lead to a shift in retention time on the IEX column, allowing for the separation of conjugated species from the unconjugated protein.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams were generated using Graphviz.
Caption: Workflow for conjugation and HPLC validation.
Caption: Linker selection decision tree.
References
Navigating the Thiol-Maleimide Bond: A Guide to Serum Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates in vivo is a paramount concern. The maleimide-thiol linkage, a cornerstone of bioconjugation, has long been favored for its rapid and specific reaction with cysteine residues. However, the Achilles' heel of this popular chemistry lies in its potential instability in the physiological milieu of serum, primarily driven by the retro-Michael reaction. This guide provides a comprehensive comparison of maleimide-based conjugates with alternative strategies, supported by experimental data and detailed protocols to aid in the rational design of stable and effective biotherapeutics.
The covalent bond formed between a maleimide (B117702) and a thiol, a succinimidyl thioether, is susceptible to reversal in the presence of endogenous thiols such as glutathione (B108866) and albumin, which are abundant in serum.[1] This retro-Michael reaction can lead to the premature release of conjugated payloads, such as drugs in antibody-drug conjugates (ADCs), resulting in off-target toxicity and diminished therapeutic efficacy.[2][3]
The Challenge of Instability: Retro-Michael Reaction and Thiol Exchange
The instability of the maleimide-thiol adduct is a two-step process. First, the succinimidyl thioether bond can revert to the original maleimide and thiol. Subsequently, the regenerated maleimide can react with other thiol-containing molecules present in the serum, a process known as thiol exchange or "payload migration."[1][3] This not only leads to a loss of the intended conjugate but can also generate new, unintended conjugates with serum proteins like albumin.
Enhancing Stability: Next-Generation Maleimides and Alternative Chemistries
To address the inherent instability of the traditional maleimide-thiol bond, researchers have developed several innovative strategies. These include the development of "next-generation maleimides" (NGMs) and the exploration of alternative thiol-reactive chemistries.
Next-Generation Maleimides (NGMs): These modified maleimides are designed to form more stable adducts. Some NGMs facilitate the hydrolysis of the succinimide (B58015) ring after conjugation. The resulting ring-opened structure is significantly more resistant to the retro-Michael reaction, effectively "locking" the conjugate. Another approach involves the use of dibromomaleimides that can re-bridge disulfide bonds, offering enhanced stability.
Alternative Thiol-Reactive Chemistries: Beyond modifying the maleimide structure, alternative chemical groups that react with thiols have been investigated. These include:
-
Haloacetamides (e.g., iodoacetamides): Form stable thioether bonds that are not susceptible to the retro-Michael reaction.
-
Vinyl Sulfones: React with thiols to form stable thioether linkages.
-
Pyridyl Disulfides: Form a disulfide bond with the thiol, which is cleavable under reducing conditions. This can be advantageous for applications requiring payload release in a reducing environment, such as within a cell.
Quantitative Comparison of Conjugate Stability
The stability of different thiol-reactive linkers in serum can be quantitatively assessed by measuring the percentage of the intact conjugate over time. The following tables summarize representative data from various studies.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Conventional Maleimide | ADC in human plasma | 7 days | ~50% | Significant degradation observed due to retro-Michael reaction. |
| "Bridging" Disulfide (NGM) | ADC in human plasma | 7 days | >95% | Demonstrates substantially improved plasma stability. |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | Offers high stability in a physiological environment. |
| Maleamic Methyl Ester-based | ADC in albumin solution | 14 days | ~96.2% | Shows minimal payload shedding in a simulated physiological environment. |
Half-life of Maleimide-Thiol Adducts in the Presence of Thiols:
| Maleimide Derivative | Thiol Source | Half-life | Reference |
| N-ethylmaleimide-MPA conjugate | Glutathione | 20-80 hours | |
| Maleimide-based ADC (labile site) | Human plasma | ~72 hours for 80% loss | |
| N-aryl maleimide ADC | Mouse serum | >90% intact after 200h | |
| N-alkyl maleimide ADC | Mouse serum | 30-40% intact after 200h |
Experimental Protocols
Accurate assessment of maleimide-thiol bond stability is crucial for the development of robust bioconjugates. Below are detailed protocols for key experiments.
Protocol 1: Serum Stability Assay
Objective: To determine the stability of a maleimide conjugate in serum over time.
Materials:
-
Maleimide conjugate of interest
-
Human or other species-specific serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Method for analysis (e.g., HPLC-MS, SDS-PAGE with fluorescence imaging, or immunocapture LC/MS/MS)
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile (B52724) for HPLC-MS)
Procedure:
-
Prepare a stock solution of the maleimide conjugate.
-
Dilute the conjugate to a final concentration in pre-warmed serum (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop further degradation.
-
Analyze the samples to quantify the amount of intact conjugate.
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life.
Protocol 2: Assessment of Retro-Michael Reaction in the Presence of Glutathione
Objective: To evaluate the susceptibility of a maleimide conjugate to the retro-Michael reaction in the presence of a high concentration of a competing thiol.
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate.
-
Prepare a solution of the conjugate at a final concentration (e.g., 50 µM) in PBS.
-
Prepare a stock solution of GSH in PBS.
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration that represents a significant excess (e.g., 5 mM, a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics.
Visualizing the Chemistry and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reaction and experimental workflows.
References
Beyond the Thiol-Maleimide Reaction: A Comparative Guide to Cysteine Conjugation Chemistries
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation. While the thiol-maleimide reaction has long been a workhorse in this field, its limitations, particularly the instability of the resulting conjugate, have driven the development of a diverse toolbox of alternative chemistries. This guide provides an objective comparison of the leading alternatives to maleimide (B117702) chemistry, supported by experimental data, to empower researchers in selecting the optimal strategy for their application.
The Achilles' Heel of Maleimide Chemistry: The Reversible Thioether Bond
The Michael addition of a thiol to a maleimide is a rapid and highly selective reaction that proceeds under mild conditions.[1] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which is abundant in the cellular cytoplasm and blood plasma.[2] This reversal can lead to deconjugation, compromising the efficacy and safety of biotherapeutics like antibody-drug conjugates (ADCs).[3][4] Another consideration is the hydrolysis of the maleimide ring itself in aqueous solutions, which renders it unreactive towards thiols.[4]
Several strategies have been developed to address the instability of maleimide-thiol adducts, primarily by promoting the hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid form. This has led to the development of "next-generation maleimides" (NGMs) with enhanced stability.
A Comparative Analysis of Thiol Conjugation Chemistries
This section provides a head-to-head comparison of key performance indicators for maleimide chemistry and its leading alternatives.
Quantitative Comparison of Reaction Parameters
| Linker Type | Reaction Conditions | Reaction Time | Efficiency/Yield | Key Advantages |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | High (>90%) | Fast reaction with thiols. |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | High (>90%) | Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides. |
| Next-Generation Maleimides (NGMs) / Disulfide Rebridging | pH 8.0, 37°C | < 1 hour (conjugation), 2 hours (hydrolysis) | High (>90%) | Forms stable, re-bridged disulfide; site-specific conjugation. |
| Vinyl Sulfone | pH 7-9, Room Temperature | 2-4 hours | High (>90%) | Forms a stable, irreversible thioether bond. |
| Iodoacetamide | pH 8.0-8.5 | 30 minutes - 1 hour | High | Forms a highly stable, irreversible thioether bond. |
| Thiol-ene (Radical-mediated) | Photoinitiator, UV light (365 nm), Room Temperature | 5-60 minutes | High (>90%) | Highly efficient and specific, proceeds under mild conditions. |
| Thiol-yne (Radical-mediated) | Photoinitiator, UV light (365 nm), Room Temperature | 1-4 hours | Very High (>95%) | Forms a highly stable and irreversible thioether linkage. |
| Julia-Kocienski-like Reagents | pH 5.8-8.0, Room Temperature | 5 minutes | Quantitative | Rapid, highly selective, and forms a very stable conjugate. |
| 5-Hydroxy-pyrrolones (5HP2Os) | pH 7-9, 25°C | 6-12 hours | High | Forms stable conjugates, allows for single-site multi-functionalization. |
Comparative Stability of Thiol Conjugates
| Linker Type | Bond Formed | Stability in Human Plasma/Serum | Key Observations |
| N-Alkyl Maleimide | Thioether (Thiosuccinimide adduct) | Moderate (~50% intact after 7 days) | Susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation. |
| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition. |
| Next-Generation Maleimides (NGMs) / Disulfide Rebridging | Thioether (Re-bridged Disulfide) | Very High (>95% intact after 7 days) | Hydrolysis of the succinimide ring post-conjugation leads to a highly stable, irreversible linkage. |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. |
| Iodoacetamide | Thioether | Very High | Forms a highly stable and irreversible thioether bond. |
| Thiol-ene | Thioether | Very High (>90% intact after 7 days) | Forms a highly stable and irreversible thioether linkage. |
| Thiol-yne | Thioether | Very High | Forms a highly stable and irreversible thioether linkage. |
| Julia-Kocienski-like Reagents | Thioether | Very High | Significantly more stable in human plasma than maleimide-cysteine conjugates. |
| 5-Hydroxy-pyrrolones (5HP2Os) | Thioether | High | Stable to hydrolysis and retro-Michael reaction. |
Visualizing the Chemistries: Reaction Pathways and Workflows
To further elucidate the differences between these conjugation strategies, the following diagrams illustrate their reaction mechanisms and a general experimental workflow.
Caption: Reaction pathways for maleimide-thiol conjugates and stable alternatives.
Caption: A generalized workflow for the conjugation of thiol-containing proteins.
Detailed Experimental Protocols
This section provides representative protocols for key thiol conjugation methods. Note that optimal conditions may vary depending on the specific biomolecule and linker.
Protocol 1: Thiol-Maleimide Conjugation
This protocol is a general guideline for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 2-10 fold molar excess of TCEP and incubating for 1-2 hours at room temperature.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 5-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol to quench any unreacted maleimide groups.
-
Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 2: Thiol-Vinyl Sulfone Conjugation
This protocol outlines the general steps for conjugating a thiol-containing molecule with a vinyl sulfone linker.
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: pH 7-9 (e.g., phosphate (B84403) or borate (B1201080) buffer)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific vinyl sulfone and the protein.
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted reagents.
-
Characterization: Analyze the conjugate to determine the degree of labeling.
-
Protocol 3: Thiol-ene Conjugation (Photo-initiated)
This protocol describes a general method for conjugating a thiol-containing biomolecule to an alkene-functionalized molecule.
-
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., Irgacure 2959 for aqueous solutions)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
-
Solvent for photoinitiator (e.g., DMSO or DMF)
-
UV lamp (365 nm)
-
-
Procedure:
-
Prepare Reactant Solutions: Dissolve the thiol-containing biomolecule and the alkene-functionalized molecule in the reaction buffer to the desired concentrations.
-
Prepare Photoinitiator Solution: Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO).
-
Reaction Setup: In a UV-transparent reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1:10 thiol:alkene). Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
Photo-initiation: Irradiate the mixture with a 365 nm UV lamp for a specified time (e.g., 5-60 minutes). The optimal irradiation time should be determined empirically.
-
Purification: Purify the conjugate using standard methods to remove unreacted starting materials and the photoinitiator.
-
Characterization: Analyze the final conjugate to confirm successful labeling.
-
Conclusion: Selecting the Right Tool for the Job
While maleimide chemistry remains a valuable and widely used method for thiol conjugation, its inherent instability necessitates careful consideration, particularly for in vivo applications. The development of next-generation maleimides and a diverse array of alternative chemistries has provided researchers with a powerful toolkit to create stable and homogeneous bioconjugates.
The choice of conjugation chemistry should be guided by the specific requirements of the application. For applications demanding the highest stability, such as the development of long-circulating ADCs, alternatives like next-generation maleimides, vinyl sulfones, and thiol-ene/yne chemistries offer significant advantages. For applications where rapid and efficient labeling is paramount and long-term stability is less critical, traditional maleimides may still be a suitable choice. By understanding the strengths and weaknesses of each method, researchers can make informed decisions to advance their research and develop more effective biotherapeutics and research tools.
References
The Balancing Act of Bioconjugation: A Comparative Guide to DBCO-PEG8-Maleimide and Other PEG Lengths
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final molecule. Among the arsenal (B13267) of available tools, heterobifunctional linkers combining dibenzocyclooctyne (DBCO) for copper-free click chemistry and maleimide (B117702) for thiol-specific conjugation have gained prominence. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in these linkers is a key design element, with its length dictating a delicate balance between hydrophilicity, steric hindrance, and biological activity. This guide provides an objective comparison of DBCO-PEG8-Maleimide with shorter and longer PEG alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates like antibody-drug conjugates (ADCs).
The core principle behind PEGylation in bioconjugation is to impart favorable physicochemical properties to the resulting conjugate. A PEG spacer can enhance aqueous solubility, reduce aggregation, and shield the bioconjugate from proteolytic degradation and immunological recognition, thereby extending its circulation half-life.[1] However, the length of the PEG chain is not a one-size-fits-all parameter and requires careful consideration based on the specific application.
Comparative Analysis of PEG Linker Lengths in Bioconjugation
The choice of PEG linker length—typically ranging from 4 to 24 PEG units or even longer—involves a series of trade-offs. While longer PEG chains can more effectively mask hydrophobic payloads and improve pharmacokinetics, they may also introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target or reducing the in vitro potency of a conjugated drug.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, offering a comparative look at how different PEG lengths can impact key performance metrics in bioconjugation, particularly in the context of ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Key Findings | Reference(s) |
| No PEG | ~15 | Rapid clearance of the ADC. | [2] |
| PEG2 | ~10 | Slower clearance compared to no PEG. | [2] |
| PEG4 | ~7 | Further reduction in clearance rate. | [2] |
| PEG8 | ~5 | Optimal clearance, approaching that of the parent antibody. Longer PEGs (PEG12, PEG24) showed no significant further decrease. | [2][4] |
| PEG12 | ~5 | Similar clearance rate to PEG8. | [2] |
| PEG24 | ~5 | No significant improvement in clearance beyond PEG8. | [2] |
Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Average DAR | Observations | Reference(s) |
| PEG4 | 2.5 | Lower drug loading. | [5] |
| PEG6 | 5.0 | Higher drug loading compared to shorter and longer PEGs in this study. | [5] |
| PEG8 | 4.8 | High drug loading, suggesting a favorable balance between hydrophilicity and steric effects during conjugation. | [5] |
| PEG12 | 3.7 | Decreased drug loading compared to intermediate lengths. | [5] |
| PEG24 | 3.0 | Further decrease in drug loading. | [5] |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | Fold Reduction in Cytotoxicity (vs. No PEG) | Key Findings | Reference(s) |
| No PEG | 1 (Baseline) | [6] | |
| 4 kDa PEG | 4.5 | Longer PEG chains led to a decrease in immediate in vitro cytotoxicity. | [6] |
| 10 kDa PEG | 22 | Significant reduction in cytotoxicity, highlighting the potential for steric hindrance from very long PEG chains. | [6] |
Note: The data in the tables are compiled from different studies and are intended to illustrate general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and conjugation chemistry.
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Antibody Conjugation using DBCO-PEG-Maleimide
This protocol outlines the two-step process for conjugating a thiol-containing biomolecule (e.g., a reduced antibody) to an azide-containing molecule using a DBCO-PEG-Maleimide linker.
Step 1: Maleimide-Thiol Conjugation
-
Antibody Reduction: If targeting native disulfide bonds, reduce the antibody (e.g., at a concentration of >1 mg/mL in a sulfhydryl and azide-free buffer like PBS, pH 6.5–7.5) with a 10-20 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[7] Remove the reducing agent using a desalting column.[7]
-
Linker Preparation: Immediately before use, dissolve the DBCO-PEG-Maleimide linker (with varying PEG lengths for comparison) in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 3.9 mM).[7]
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-PEG-Maleimide solution to the reduced antibody.[7] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Purification: Remove excess linker using a desalting column or size-exclusion chromatography (SEC).[7]
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Prepare Azide-Containing Molecule: Dissolve the azide-functionalized molecule in a compatible buffer.
-
Click Reaction: Add the DBCO-labeled antibody to the azide-containing molecule. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to enhance conjugation efficiency.[7]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7]
-
Final Purification: Purify the final bioconjugate using an appropriate method such as SEC to remove any unreacted components.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[9]
Using UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody. A correction factor may be needed to account for the payload's absorbance at 280 nm.[7]
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture: Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with serial dilutions of the ADCs prepared with different PEG linker lengths.[9]
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).[9]
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.[10]
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.[11]
Visualizing the Process and Rationale
Diagrams generated using Graphviz (DOT language) can help visualize the experimental workflows and the logical considerations in choosing a PEG linker length.
Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Decision-making framework for selecting the appropriate PEG linker length.
Conclusion
The length of the PEG spacer in a DBCO-PEG-Maleimide linker is a critical parameter that must be carefully optimized to achieve the desired properties of a bioconjugate. While longer PEG chains generally enhance hydrophilicity and improve pharmacokinetic profiles, this benefit can be offset by a potential decrease in conjugation efficiency and in vitro potency due to steric hindrance. Experimental evidence suggests that a PEG8 linker often represents a sweet spot, providing a significant improvement in pharmacokinetics without unduly compromising other performance attributes.[2][4][5] However, the optimal PEG length is ultimately context-dependent and should be determined empirically for each specific bioconjugate system. By systematically evaluating a range of PEG lengths using the methodologies outlined in this guide, researchers can rationally design and develop bioconjugates with an optimized therapeutic index.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of DBCO and Other Cyclooctynes for Bioorthogonal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of commonly used cyclooctynes in copper-free click chemistry.
In the realm of bioorthogonal chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] At the heart of this reaction are cyclooctynes, strained cyclic alkynes whose reactivity is driven by the release of ring strain upon forming a stable triazole linkage with an azide (B81097).[1] Among the diverse portfolio of cyclooctynes, dibenzocyclooctyne (DBCO) is one of the most prominent. This guide provides an objective comparison of DBCO with other widely used cyclooctynes, including bicyclo[6.1.0]nonyne (BCN), difluorinated cyclooctyne (B158145) (DIFO), and dibenzoannulated cyclooctyne (DIBO), supported by experimental data and detailed protocols.
Nomenclature Clarification
It is worth noting that in scientific literature, the term DBCO is often used as a common abbreviation for azadibenzocyclooctyne (ADIBO) or dibenzoazacyclooctyne (DIBAC).[1] This guide will adhere to this common usage.
Performance Comparison: A Quantitative Overview
The selection of an appropriate cyclooctyne is dictated by the specific requirements of an experiment, with reaction kinetics, stability, and solubility being critical performance metrics.
Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations of reactants. DBCO derivatives generally exhibit high reaction rates, making them a preferred choice for applications where speed is critical.[3] However, the nature of the azide reaction partner can significantly influence the reaction rate. For instance, while DBCO reacts faster with aliphatic azides like benzyl (B1604629) azide, BCN shows a significantly higher reaction rate with aromatic azides.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DIFO | Benzyl Azide | ~0.076 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| BARAC | Benzyl Azide | > 0.9 |
| DBCO | Phenyl Azide | ~0.033 |
| BCN | Phenyl Azide | ~0.2 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Stability
The stability of a cyclooctyne is paramount for ensuring the integrity of the bioconjugate throughout an experiment, particularly under physiological conditions (pH 7.4, 37 °C). While most cyclooctynes are generally stable, they can exhibit varying susceptibility to degradation. For instance, some cyclooctynes can undergo side reactions with thiols, which are abundant in biological systems. The stability of cyclooctynes can be influenced by factors such as pH and the presence of reducing agents.
| Cyclooctyne | Stability Considerations |
| DBCO | Generally stable in aqueous buffers. |
| BCN | Can exhibit cross-reactivity with thiols (e.g., cysteine). |
| DIFO | Stable in aqueous solutions and in the presence of 2-mercaptoethanol. |
| trans-Cyclooctenes (TCOs) | Can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing proteins. |
Solubility
The aqueous solubility of cyclooctynes is a critical factor for their application in biological systems. Many cyclooctynes are inherently hydrophobic, which can lead to aggregation and reduced bioavailability. To address this, hydrophilic modifications, such as the incorporation of polyethylene (B3416737) glycol (PEG) linkers, are commonly employed to enhance water solubility.
| Cyclooctyne | Aqueous Solubility |
| DBCO | Generally hydrophobic, often requiring PEGylation for improved solubility. |
| BCN | Smaller size and lower lipophilicity compared to DBCO. |
| DIFO | The difluoromethylene group is relatively inert in biological systems. |
| DIMAC | A hydrophilic azacyclooctyne designed for improved water solubility and reduced nonspecific binding. |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable comparative analysis. The following are detailed methodologies for key experiments used to characterize cyclooctyne performance.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of products over time.
Materials:
-
Cyclooctyne (e.g., DBCO, BCN)
-
Azide reactant (e.g., benzyl azide)
-
Appropriate deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne and azide of known concentrations in the chosen deuterated solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
-
In an NMR tube, mix the cyclooctyne and azide solutions to initiate the reaction. A pseudo-first-order condition (e.g., 10-fold excess of azide) is often used to simplify data analysis.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant proton and a forming product proton in each spectrum.
-
Plot the natural logarithm of the reactant's normalized integral value versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀).
Protocol 2: Assessment of Cyclooctyne Stability in a Biological Mimic
This protocol evaluates the stability of a cyclooctyne in the presence of a biological nucleophile, such as glutathione (B108866) (GSH).
Materials:
-
Cyclooctyne
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the cyclooctyne in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of GSH in PBS (e.g., 5 mM).
-
Add the cyclooctyne stock solution to the GSH solution to a final desired concentration (e.g., 100 µM).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC to quantify the remaining amount of the intact cyclooctyne.
-
Plot the percentage of remaining cyclooctyne against time to determine its stability profile.
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the underlying principles of cyclooctyne chemistry.
Caption: Workflow for biomolecule labeling and detection using SPAAC.
References
Navigating In Vivo Stability: A Comparative Guide to DBCO-PEG8-Maleimide Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's stability in the physiological environment directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. An ideal linker remains stable in circulation to prevent premature payload release and off-target toxicity, while enabling efficient delivery of the payload to the target site.
This guide provides an objective comparison of the in vivo stability of the heterobifunctional DBCO-PEG8-Maleimide linker with other commonly used alternatives. The this compound linker combines three key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a maleimide (B117702) group for thiol-specific conjugation. We will delve into the stability of each reactive moiety, present supporting experimental data, and provide detailed protocols for assessing linker stability.
The Stability Challenge: A Tale of Two Ends
The in vivo stability of the this compound linker is primarily determined by the chemical stability of the bonds it forms at either end: the maleimide-thiol thioether bond and the DBCO-azide triazole ring.
The Maleimide-Thiol Conjugate: A Point of Vulnerability
Maleimide chemistry is a widely adopted method for site-specific conjugation to cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction in the presence of endogenous thiols, such as glutathione (B108866) and albumin, which are abundant in plasma.[1][2] This can lead to deconjugation and premature release of the payload.[1][2] Studies have shown that conventional maleimide-based linkers can exhibit significant instability, with approximately 50% of the conjugate degrading in human plasma over a seven-day period.[1]
To address this instability, next-generation maleimide-based linkers have been developed. These include N-aryl maleimides and self-hydrolyzing maleimides, which demonstrate significantly improved plasma stability.[3][4] For instance, ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over seven days, compared to 35-67% deconjugation for ADCs with N-alkyl maleimides.[3] Self-stabilizing maleimides, which undergo rapid hydrolysis to a more stable ring-opened form, have also shown a dramatic reduction in payload loss in in vivo models.[4]
The DBCO-Azide Conjugate: A Bastion of Stability
On the other end of the linker, the DBCO group reacts with an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and forms a stable triazole linkage.[5][6] The triazole ring is generally considered to be very stable under physiological conditions. However, the hydrophobicity of the DBCO group itself can sometimes lead to aggregation and faster clearance of the bioconjugate.[5] In the presence of glutathione (GSH), a key tripeptide in serum, the half-life of a DBCO-azide linkage has been reported to be around 71 minutes, which is significantly more stable than a maleimide-thiol linkage with a half-life of approximately 4 minutes under similar conditions.[5]
The Role of the PEG8 Spacer
The discrete PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[7] For hydrophobic drug payloads, the inclusion of a hydrophilic PEG linker can be crucial for preventing aggregation and improving the overall developability of the therapeutic.[8] Studies have indicated that ADCs incorporating a PEG8 linker demonstrate favorable in vivo efficacy and pharmacokinetic profiles.[7]
Comparative Stability Data
The following tables summarize quantitative data on the stability of different linker chemistries, providing a basis for comparison with the expected performance of a this compound linker.
Table 1: In Vitro Stability of Various Linker Chemistries
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[5] | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[5] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[5] | BCN is generally more stable to thiols like GSH compared to DBCO.[5] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[5] | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[5] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[5] |
Table 2: Serum Stability of Maleimide-Based Conjugates
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 | ~50%[1] |
| N-Aryl Maleimide | ADC in serum | 7 | >80%[3] |
| Self-Stabilizing Maleimide | ADC in rat in vivo model | 7 | Significantly higher payload retention compared to conventional maleimide[4] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95%[1] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90%[1] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Serum/Plasma Stability Assay using LC-MS
This protocol outlines a general method for determining the stability of a bioconjugate in serum or plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human, mouse, or rat serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G or anti-human IgG)
-
Wash buffers
-
Elution buffer
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column
Procedure:
-
Incubation: Dilute the bioconjugate into serum or plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.
-
Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each sample and immediately freeze at -80°C to quench any further reaction.
-
Immunoaffinity Capture: Thaw the samples and perform immunoaffinity capture of the ADC from the plasma/serum using appropriate beads to isolate the bioconjugate from other plasma proteins.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC from the beads using an elution buffer.
-
Reduction (for Cysteine-linked ADCs): For ADCs conjugated via interchain disulfides, the eluted sample can be treated with a reducing agent like DTT to separate the light and heavy chains for analysis.
-
LC-MS Analysis: Analyze the purified (and optionally reduced) samples by LC-MS.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species (or antibody chains). Calculate the average DAR at each time point by analyzing the relative abundance of each species. A decrease in the average DAR over time indicates linker instability.
Protocol 2: In Vivo Stability Assessment in a Mouse Model
This protocol describes a general workflow for evaluating the in vivo stability of a bioconjugate in a mouse model.
Materials:
-
Bioconjugate of interest
-
Animal model (e.g., BALB/c mice)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS or ELISA-based method for quantification
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the bioconjugate to a cohort of mice.
-
Blood Sampling: At various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleed or tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification of Total Antibody and Intact ADC:
-
Total Antibody: Use a validated ELISA method to determine the concentration of total antibody (both conjugated and deconjugated) in the plasma samples over time.
-
Intact ADC (Conjugated Payload): Employ an LC-MS-based method (as described in Protocol 1) or a specific ELISA that detects the conjugated payload to measure the concentration of the intact ADC.
-
-
Pharmacokinetic Analysis: Analyze the concentration-time data for both total antibody and intact ADC to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Data Interpretation: A faster clearance and shorter half-life of the intact ADC compared to the total antibody indicates in vivo instability of the linker. The rate of deconjugation can be calculated from the divergence of the two pharmacokinetic profiles.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro serum/plasma stability assessment.
Caption: Workflow for in vivo bioconjugate stability assessment.
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Conclusion
The this compound linker offers a versatile platform for bioconjugation, combining the benefits of stable, copper-free click chemistry with the established, albeit potentially labile, thiol-specific maleimide chemistry, all while benefiting from the favorable pharmacokinetic properties imparted by the PEG8 spacer. The primary determinant of the in vivo stability of a bioconjugate constructed with this linker will be the stability of the maleimide-thiol linkage.
For applications requiring high in vivo stability, researchers should consider employing next-generation maleimide technologies, such as self-hydrolyzing maleimides, in conjunction with the DBCO-PEG8 backbone. The experimental protocols provided in this guide offer a robust framework for assessing the stability of such conjugates, enabling an informed selection of the optimal linker strategy for the development of safe and effective biotherapeutics. By carefully evaluating the stability of the chosen linker, researchers can mitigate the risks of premature drug release and off-target toxicity, ultimately leading to more successful therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to DBCO-PEG8-Maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in defining the efficacy, stability, and therapeutic index of these targeted therapies. Among the advanced linker systems, DBCO-PEG8-Maleimide has emerged as a promising heterobifunctional linker. It combines the advantages of a stable maleimide (B117702) group for thiol-specific conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry. This guide provides a comprehensive literature review of the applications of this compound in ADCs, offering a comparative analysis against alternative linkers, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Linkers
The selection of a linker is a critical decision in ADC design, directly impacting its pharmacological properties. While direct head-to-head comparative studies for this compound against all other linkers are not extensively available in the public domain, we can infer its performance based on the characteristics of its constituent parts and comparisons with similar linker technologies.
The primary alternatives to a DBCO-PEG-Maleimide linker often involve different conjugation chemistries or spacer characteristics. A common traditional linker is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which connects to lysine (B10760008) residues on the antibody. More advanced strategies involve site-specific conjugation to engineered cysteines or glycans.
Table 1: Comparative Performance of ADC Linkers
| Parameter | This compound | SMCC (Non-PEGylated) | Thiol-Maleimide (General) | Glycan-Directed Conjugation |
| Conjugation Chemistry | Site-specific via engineered thiol and click chemistry | Non-specific via lysine amines | Site-specific via engineered or reduced native thiols | Site-specific via enzymatic glycan remodeling |
| Homogeneity (DAR) | High (Theoretically DAR = 2 for engineered Cys) | Low (Heterogeneous mixture) | Moderate to High | High (Homogeneous DAR) |
| Drug-to-Antibody Ratio (DAR) | Controlled and predictable | Average DAR, broad distribution | Can be controlled with specific conditions | Precise and uniform |
| In Vitro Stability (Serum) | High, stable thioether bond.[1] PEG spacer can enhance stability. | Prone to retro-Michael reaction leading to drug loss.[2] | Susceptible to deconjugation.[2] | High, stable linkage.[3] |
| In Vivo Half-life | PEG spacer can prolong half-life. | Shorter half-life due to instability and clearance. | Variable, can be improved with stabilized maleimides. | Generally improved pharmacokinetics.[3] |
| Solubility & Aggregation | PEG spacer improves solubility and reduces aggregation. | Hydrophobic nature can lead to aggregation. | Can be an issue with hydrophobic payloads. | Improved solubility and reduced aggregation. |
| In Vitro Cytotoxicity (IC50) | Potent, target-specific cell killing. | Effective, but heterogeneity can impact potency. | Potent, but can lose activity over time due to instability. | High potency and bystander activity. |
| In Vivo Efficacy | Expected to be high due to stability and targeted delivery. | Can be limited by instability and off-target toxicity. | Efficacy can be compromised by premature drug release. | Enhanced efficacy and tolerability. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments involving a this compound linker.
Protocol 1: Site-Specific Antibody-Payload Conjugation using this compound
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody with an engineered azide (B81097) group.
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3)
-
Thiol-containing cytotoxic payload
-
This compound linker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size-Exclusion Chromatography (SEC)
Procedure:
-
Reaction of this compound with Thiol-Payload:
-
Dissolve the thiol-containing payload and a 1.2-fold molar excess of this compound separately in dimethyl sulfoxide (B87167) (DMSO).
-
Mix the two solutions and incubate at room temperature for 1 hour to form the DBCO-PEG8-Payload conjugate.
-
Monitor the reaction by HPLC to confirm the formation of the product.
-
-
Conjugation of DBCO-PEG8-Payload to Azide-Antibody (SPAAC Reaction):
-
Prepare the azide-functionalized antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 5 to 10-fold molar excess of the DBCO-PEG8-Payload solution to the antibody solution.
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle mixing.
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unreacted payload-linker and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, etc.).
-
Calculate the average DAR by integrating the peak areas of each species and applying the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)
Visualizing the Process: Diagrams
To better illustrate the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Workflow for site-specific ADC conjugation using this compound.
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a versatile platform for the development of next-generation targeted therapies. Its heterobifunctional nature allows for a two-step, controlled conjugation process, leading to more homogeneous and stable ADCs. The inclusion of a PEG8 spacer enhances the pharmacokinetic properties of the resulting conjugate by improving solubility and reducing aggregation. While more direct comparative studies are needed to fully elucidate its advantages over all other linker types, the available data on its components and similar linker systems strongly suggest its potential to produce ADCs with an improved therapeutic window. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this compound in their ADC development programs.
References
Safety Operating Guide
Navigating the Safe Disposal of DBCO-PEG8-Maleimide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides crucial, step-by-step procedures for the safe disposal of DBCO-PEG8-Maleimide, a heterobifunctional crosslinker commonly used in bioconjugation and drug delivery research. Adherence to these protocols is essential for mitigating potential risks and ensuring regulatory compliance.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on best practices for handling similar maleimide-containing and PEGylated compounds. Always consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-provided SDS for specific guidance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, proper handling of this compound is paramount to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1]
-
Storage: Store this compound at -20°C in a dry, dark environment to maintain its stability.[2] Ensure the container is tightly sealed when not in use.[1]
-
Solvents: this compound is soluble in organic solvents such as DMSO and DMF.[2] Handle these solvents with appropriate caution.
II. Step-by-Step Disposal Protocol
This compound and its associated waste should be treated as hazardous chemical waste.[1][3][4] Strict adherence to your institution's EHS guidelines is mandatory.[1]
Step 1: Deactivation of Reactive Maleimide (B117702)
To minimize reactivity, it is best practice to quench the maleimide group before disposal, especially for liquid waste containing unreacted this compound.[1][3] This converts the reactive maleimide to a more stable thioether.[1]
-
Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[3]
-
Reaction: In a designated chemical waste container, add an excess of the thiol-containing solution to the liquid waste containing this compound.[1][3]
-
Incubation: Allow the reaction to proceed for at least two hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.[1][3]
Note: The quenched solution is still considered hazardous chemical waste and must be disposed of accordingly.[1]
Step 2: Waste Segregation and Collection
Proper segregation of waste is a critical first step in safe disposal.[1]
| Waste Type | Collection and Handling Procedure |
| Solid Waste (Unused/Expired Product) | Place the original container of solid this compound into a clearly labeled, sealed, and chemical-resistant container for hazardous waste.[1][3] |
| Liquid Waste (Stock Solutions & Reactions) | Collect all stock solutions (e.g., in DMSO, DMF) and aqueous solutions (e.g., reaction buffers, washes) containing this compound in a dedicated, leak-proof, and chemical-resistant container.[1][3] If possible, perform the deactivation step mentioned above. |
| Contaminated Materials (Sharps) | Needles, syringes, or other contaminated sharps must be placed in a designated sharps container labeled for hazardous chemical waste. |
| Contaminated Materials (Non-Sharps) | Pipette tips, tubes, gloves, and absorbent paper contaminated with this compound should be collected in a designated, sealed plastic bag or container.[1][3] |
Step 3: Labeling and Storage
Clear and accurate labeling is essential for safe waste management.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[1][3] For liquid waste, also indicate the solvent used and an approximate concentration.[1] If deactivated, note the quenching agent used (e.g., "deactivated with β-mercaptoethanol").[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Complete all required hazardous waste disposal forms or tags as per your institutional protocols.[1]
Under no circumstances should this compound or its waste be poured down the drain. [3]
III. Spill Cleanup Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[3]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[5]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into a designated waste container. Avoid generating dust.[4]
-
Liquid Spills: Once absorbed, collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the contaminated surface thoroughly with a detergent solution and then rinse with water.[3] Collect all cleaning solutions as hazardous chemical waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling DBCO-PEG8-Maleimide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-PEG8-Maleimide. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Disclaimer: Specific hazard information for this compound is limited. This guidance is based on safety data for closely related maleimide (B117702) and DBCO compounds. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use and adhere to your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are related to the maleimide group, which can cause skin and eye irritation.[1][2] The DBCO and PEG components are generally considered to be of low hazard. Potential routes of exposure include skin contact, eye contact, and inhalation of dust if the compound is in solid form.[3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Double gloving is recommended. | To protect against skin contact. |
| Eye Protection | Chemical safety goggles.[1] | To protect eyes from splashes or dust. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if handling large quantities of solid material outside of a fume hood. | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Confirm that all necessary PPE is available and in good condition.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles and a face shield if necessary.
-
Put on the first pair of chemical-resistant gloves.
-
Put on a second pair of gloves over the first.
3. Handling the Compound:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
If weighing the solid, do so carefully to avoid generating dust.
-
To prepare a solution, dissolve the compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer. This compound does not dissolve readily in aqueous solutions.
-
Avoid using buffers that contain azides, as they can react with the DBCO group.
4. Storage:
-
Store this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
It is recommended to store the compound under an inert gas atmosphere.
-
Stock solutions of the reagent should be prepared fresh for each use, as the maleimide group can hydrolyze in water.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste materials, including unused compound, contaminated gloves, pipette tips, and other disposable labware, in a clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it in the regular trash or down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
